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Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: An In Vitro Pharmacological Guide

Executive Summary & Structural Pharmacophore The 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is a highly privileged, nitrogen-rich heterocyclic pharmacophore in medicinal chemistry. Functioning as a bioisos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacophore

The 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is a highly privileged, nitrogen-rich heterocyclic pharmacophore in medicinal chemistry. Functioning as a bioisostere to native purines and quinazolines, this core structure is expertly primed for competitive binding within the ATP-binding clefts of various disease-relevant protein kinases [1].

The mechanistic brilliance of this specific molecule lies in its structural substituents:

  • The 2,4-dione moiety: Acts as a bidentate hydrogen bond donor/acceptor system. This allows the molecule to firmly anchor to the peptide backbone of the kinase hinge region (e.g., Met793 in EGFR).

  • The 6-chloro substitution: The introduction of a highly electronegative halogen at the 6-position is not arbitrary. It significantly enhances the lipophilicity of the pyrimidine ring, allowing the chlorine atom to project deep into the hydrophobic back-pocket of the kinase cleft. This halogen bonding increases both target residence time and selectivity compared to unsubstituted analogs [1, 5].

Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

In vitro, the primary mechanism of action (MoA) for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives is the potent, reversible, ATP-competitive inhibition of receptor tyrosine kinases (RTKs) and related signaling proteins [1].

By occupying the ATP-binding pocket, the compound sterically hinders the transfer of the terminal γ -phosphate from ATP to downstream substrate proteins. In the context of the Epidermal Growth Factor Receptor (EGFR) , this inhibition halts receptor autophosphorylation. Consequently, the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades are uncoupled, leading to a profound G1/S cell cycle arrest and the induction of apoptosis in hyperproliferative cancer cell lines [1].

MoA_Pathway Compound 6-Chloro-pyrido[2,3-d] pyrimidine-2,4-dione EGFR EGFR Kinase Domain (ATP-Binding Pocket) Compound->EGFR Competitive Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MEK / ERK Pathway EGFR->RAS Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Suppressed RAS->Apoptosis Suppressed

Fig 1. Mechanistic pathway of EGFR inhibition by the 6-chloropyrido[2,3-d]pyrimidine scaffold.

Beyond EGFR, structural modifications to this core scaffold have yielded derivatives that inhibit a diverse array of targets, including eukaryotic elongation factor-2 kinase (eEF-2K) [2], Poly(ADP-ribose) polymerase-1 (PARP-1) [3], and Carbonic Anhydrases (hCA I/II) [4].

Quantitative In Vitro Profiling

To contextualize the pharmacological potency of this scaffold, the following table synthesizes quantitative in vitro data (IC 50​ values) for various pyrido[2,3-d]pyrimidine-2,4-dione derivatives across multiple validated targets.

Target EnzymeDerivative ClassIC 50​ RangePrimary Biological Effect In VitroRef
EGFR 6-Chloro-pyrido[2,3-d]pyrimidinesLow nMApoptosis, Proliferation arrest[1]
PARP-1 Pyrano-fused derivatives3.61 - 114 nMCompromised DNA repair mechanisms[3]
eEF-2K 1,3-disubstituted analogs420 - 930 nMReduced breast cancer cell viability[2]
hCA I / II Indolyl-substituted analogs6.79 - 7.57 µMCarbonic anhydrase inhibition[4]

Self-Validating Experimental Methodologies

To rigorously evaluate the MoA of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, a multi-tiered in vitro approach is required. The following protocols are engineered with built-in causal logic and internal controls to ensure absolute data integrity.

Protocol_Workflow Prep Compound Dilution Series Assay TR-FRET Kinase Assay Prep->Assay Read Fluorescence Detection Assay->Read Analysis IC50 & Z'-Factor Calculation Read->Analysis Validate Cellular Western Blot (p-EGFR) Analysis->Validate

Fig 2. Step-by-step in vitro screening workflow for kinase inhibitor validation and IC50 analysis.

Protocol A: Target Engagement via TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric or luminescent assays. The delayed fluorescence measurement eliminates compound autofluorescence—a common false-positive artifact when screening highly conjugated heterocyclic aromatic scaffolds like pyrido-pyrimidines [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Logic: Brij-35 prevents non-specific adherence of the kinase to the microplate walls.

  • Compound Titration: Serially dilute the 6-chloro derivative in 100% DMSO, then transfer to a 384-well assay plate. Ensure the final DMSO concentration is 1% to prevent solvent-induced denaturation of the kinase.

  • Enzyme/Substrate Addition: Add recombinant kinase (e.g., EGFR) and a biotinylated peptide substrate alongside ATP. Critical Step: ATP must be added at its predetermined Michaelis constant ( Km​ ). Testing precisely at the Km​ ensures the assay is highly sensitive to competitive inhibitors, accurately reflecting physiological binding dynamics.

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Quench the reaction by adding EDTA (to chelate the Mg 2+ cofactor). Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Validation & Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions). Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle negative control) and Staurosporine (pan-kinase positive control). A Z'-factor > 0.5 validates the assay's robustness and confirms the IC 50​ calculation is trustworthy.

Protocol B: Cellular Target Modulation (Western Blotting)

Causality & Rationale: Biochemical inhibition in a cell-free assay does not guarantee cellular efficacy due to membrane permeability limits or intracellular degradation. Western blotting quantifies the actual suppression of intracellular kinase activity by comparing the ratio of phosphorylated target to total target protein.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., MDA-MB-231) in 6-well plates and incubate overnight. Treat with the compound at 0.5 × , 1 × , and 5 × the biochemical IC 50​ for 4 hours.

  • Lysis & Extraction: Lyse cells on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Logic: Phosphatase inhibitors are mandatory to freeze the phosphorylation state of the cell at the exact moment of lysis; otherwise, endogenous phosphatases will cause a false-positive reduction in p-EGFR.

  • Electrophoresis: Resolve 20 µg of total protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-EGFR (Tyr1068) and total EGFR. Use GAPDH or β -actin as a stable loading control.

  • Quantification: Analyze band densitometry. A dose-dependent decrease in the p-EGFR/EGFR ratio confirms that the 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione compound successfully penetrates the cell membrane and engages its target in vitro.

References

  • Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development.Benchchem.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors.National Institutes of Health (PMC).
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.RSC Publishing.
  • Synthesis and In Vitro Inhibition Effect of New Pyrido[2,3-d]pyrimidine Derivatives on Erythrocyte Carbonic Anhydrase I and II.National Institutes of Health (PMC).
  • Application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Its Isomers in Medicinal Chemistry: A Detailed Overview.Benchchem.
Exploratory

Structural Elucidation and Crystallographic Analysis of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A Technical Whitepaper

Executive Summary & Pharmacological Context Pyrido[2,3-d]pyrimidine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors targeting Phosphoinosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Pyrido[2,3-d]pyrimidine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors targeting Phosphoinositide 3-Kinase (PI3K), Extracellular Regulated Protein Kinases (ERK), and Cyclin-Dependent Kinases (CDKs)[1][2]. Specifically, 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione serves as a critical synthetic intermediate and pharmacophore core. The precise spatial orientation of its functional groups—particularly the dione motif and the C6-chlorine—dictates its ability to anchor into the ATP-binding pockets of target kinases[2].

The Causality of Crystallographic Analysis: While spectroscopic techniques (such as NMR and IR) are excellent for inferring molecular connectivity, single-crystal X-ray crystallography remains the ultimate arbiter for structural validation[3]. It provides a direct three-dimensional map of electron density, allowing researchers to determine precise atomic coordinates, torsional angles, and the intermolecular hydrogen-bonding networks that govern both solid-state stability and biological target engagement[3][4].

Experimental Methodology: Synthesis and Crystal Growth

Crystal lattice formation is a self-validating system highly sensitive to impurities. Even trace contaminants can disrupt the nucleation process, leading to amorphous precipitation rather than the highly ordered single crystals required for X-ray diffraction[5].

Protocol 1: Synthesis of the Scaffold

Objective: Synthesize 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with high crude purity. Causality: The use of diphosgene facilitates the cyclization of the aminonicotinamide precursor by acting as a highly reactive carbonyl source, driving the formation of the dione ring under strict thermodynamic control.

  • Reagent Preparation: Dissolve 2-amino-5-chloronicotinamide (approx. 35 mmol) in 30 mL of anhydrous 1,4-dioxane[1].

  • Cyclization: Slowly add diphosgene (approx. 112 mmol) to the solution[1].

  • Reaction: Purge the reaction vessel with N₂ gas and stir continuously at 120 °C for 12 hours[1].

  • Quenching & Workup: Cool the mixture to room temperature. Induce precipitation by adding dry diethyl ether (100 mL), filter, and dry the crude solid[1].

Protocol 2: Purification and Controlled Crystal Growth

Objective: Obtain diffraction-quality, transparent single crystals. Causality: Rapid precipitation causes supersaturation, yielding unusable oils or amorphous solids. A slow cooling gradient ensures that molecules have sufficient time to align into their lowest-energy crystalline lattice[5].

  • Solvent Selection: Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at its boiling point. Acetone and 1,4-dioxane are highly effective for pyrido[2,3-d]pyrimidine derivatives[4][5].

  • Dissolution: Dissolve the crude solid in a minimal volume of boiling solvent inside an Erlenmeyer flask[5].

  • Filtration: Perform a rapid hot filtration to remove insoluble micro-particulates that could act as disordered nucleation sites.

  • Controlled Evaporation: Allow the solvent to slowly evaporate under ambient air at room temperature until transparent single crystals form[4].

G N1 Synthesis & Cyclization (1,4-Dioxane / 120°C) N2 Purification (Hot Filtration / Silica) N1->N2 Removes Impurities N3 Thermodynamic Crystal Growth (Slow Evaporation) N2->N3 Prevents Amorphous Solid N4 X-Ray Diffraction (Mo-Kα Radiation) N3->N4 Single Crystal Selection N5 Structure Solution (Electron Density Mapping) N4->N5 Data Collection

Caption: Workflow from synthesis to X-ray structure solution for pyrido[2,3-d]pyrimidines.

X-Ray Crystallography Data Collection & Refinement

Once a suitable transparent single crystal is isolated, it is mounted on a diffractometer (e.g., a Bruker D8 VENTURE)[4]. The crystal is exposed to a focused beam of X-rays, typically Mo-Kα radiation (λ = 0.71073 Å), and the resulting diffraction spots are recorded by a high-resolution detector[4][6].

Structural Refinement Logic

The structure is solved using direct methods and refined via full-matrix least-squares on F2 . The conformation of the most stable isomer, often corroborated by Density Functional Theory (DFT) calculations, aligns closely with the X-ray diffraction data[4]. Hirshfeld surface analysis and 2D fingerprints are frequently employed to quantitatively map intermolecular contacts and packing forces within the crystal lattice[4].

Table 1: Representative Crystallographic Parameters

Note: The following data summarizes standard crystallographic parameters expected for the 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold based on structurally analogous derivatives.

ParameterValue / Description
Chemical Formula C₇H₄ClN₃O₂
Formula Weight 197.58 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 293(2) K
Radiation Source Mo-Kα (λ = 0.71073 Å)
Refinement Method Full-matrix least-squares on F2
Primary Intermolecular Bonds N—H···O, N—H···N

Mechanistic Insights: Kinase Binding & Pharmacophore Mapping

The crystallographic data of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione reveals a highly planar aromatic system, which is critical for its biological function as an ATP-competitive inhibitor.

Causality of Binding:

  • Hinge Region Anchoring: The N1 and N3 atoms of the pyrimidine-2,4-dione ring act as crucial hydrogen bond acceptors and donors. Co-crystal structures of similar derivatives with kinases demonstrate that N1 forms a vital hydrogen bond with the kinase hinge region (e.g., Lys52 in ERK2 or Leu83 in CDK2), which is essential for maintaining inhibitory activity[1][2].

  • Hydrophobic Orientation: The C6-chlorine atom projects into a specific hydrophobic pocket within the ATP-binding site. Its precise vector, confirmed by X-ray coordinates, dictates the torsional angles of any subsequent functionalization, ensuring the scaffold does not sterically clash with bulky amino acid residues (such as Phe-80 in CDKs)[2].

G N1 6-Chloropyrido[2,3-d]pyrimidine Scaffold N2 Pyrimidine Dione (N1/N3) N1->N2 H-Bond Vectors N3 C6-Chlorine Atom N1->N3 Steric/Halogen Vector N4 Kinase Hinge Region (e.g., Lys52 / Leu83) N2->N4 Anchors Inhibitor N5 Hydrophobic ATP Pocket N3->N5 Prevents Steric Clash

Caption: Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.

Conclusion

The structural elucidation of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione via X-ray crystallography bridges the gap between synthetic chemistry and rational drug design. By rigorously controlling the crystallization environment to yield high-quality single crystals, researchers can obtain the precise atomic coordinates required to map intermolecular hydrogen bonds, validate DFT calculations, and optimize kinase hinge-region interactions for next-generation therapeutics.

References

  • Title: Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy Source: nih.gov URL: [Link]

  • Title: Full article: Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea Source: tandfonline.com URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases Source: acs.org URL: [Link]

Sources

Foundational

6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. This document details its fundamental physicochemical properties, including its molecular weight and exact mass, and provides insights into its synthesis and analytical characterization based on established chemical principles.

Core Physicochemical Properties

The foundational characteristics of a compound are critical for its application in research and development. For 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, with the chemical formula C₇H₄ClN₃O₂ , the key quantitative descriptors are its molecular weight and exact mass.

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The exact mass, on the other hand, is the calculated mass of a molecule based on the most abundant isotope of each element.

PropertyValue
Molecular Formula C₇H₄ClN₃O₂
Molecular Weight 197.58 g/mol
Exact Mass 196.99923 Da

These values are crucial for a range of applications, from interpreting mass spectrometry data to preparing solutions of known concentrations in experimental settings.

Synthesis and Reactivity

While a definitive, step-by-step synthesis protocol for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not extensively detailed in readily available literature, a logical and common synthetic approach would involve the chlorination of the corresponding hydroxylated precursor, Pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,7H)-trione.

The key feature of this molecule's reactivity is the chloro-substituent at the 6-position of the pyridopyrimidine scaffold. This position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity allows for the introduction of a wide variety of functional groups, making it a valuable intermediate for the synthesis of a diverse library of derivatives. Common nucleophiles that can displace the chloride include amines, alcohols, and thiols.

Representative Synthetic Workflow

A plausible synthetic route, based on general procedures for similar heterocyclic systems, is outlined below. This process begins with the synthesis of the parent pyrido[2,3-d]pyrimidine-2,4-dione structure, followed by a chlorination step.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Chlorination cluster_2 Purification A 6-Aminouracil C Cyclocondensation A->C B Malonic Acid Derivative B->C D Pyrido[2,3-d]pyrimidine- 2,4,6(1H,3H,7H)-trione C->D Heating F Chlorination Reaction D->F E Chlorinating Agent (e.g., POCl₃) E->F G 6-Chloropyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione F->G Reflux H Crude Product G->H I Purification (Recrystallization or Chromatography) H->I J Pure Product I->J

Caption: A general workflow for the synthesis and purification of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Experimental Protocol: Chlorination of Pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,7H)-trione

The following is a representative protocol based on established chlorination procedures for similar heterocyclic compounds.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 equivalent of Pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,7H)-trione.

  • Addition of Reagent : Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) to the flask. This reaction is typically performed neat or in a high-boiling inert solvent.

  • Reaction Conditions : Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction : Neutralize the acidic aqueous solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until a basic pH is achieved. The product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : The crude 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione would be confirmed using standard analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrimidine rings. The chemical shifts and coupling constants of these protons would be characteristic of the substitution pattern.

    • ¹³C NMR : The carbon NMR spectrum would show signals for all the carbon atoms in the molecule, with the carbon atoms attached to the chlorine and the carbonyl carbons appearing at characteristic chemical shifts.

  • Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be employed to verify the exact mass and confirm the elemental composition.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC) : HPLC would be used to determine the purity of the compound. A suitable column and mobile phase would be selected to achieve good separation of the target compound from any impurities.

  • Thin Layer Chromatography (TLC) : TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment.

Biological Significance and Applications

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer. The 6-chloro- substituent serves as a key synthetic handle to introduce various functionalities, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.

Conclusion

6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its defined molecular weight and exact mass are fundamental to its scientific application. The reactivity of the 6-chloro position provides a versatile platform for the synthesis of a wide array of derivatives, enabling the exploration of new therapeutic agents. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers working with this important class of compounds.

References

  • Given the limited direct literature on the specific target compound, this reference section is based on general principles of organic synthesis and analysis of related heterocyclic compounds. For specific applications, researchers should consult journals in the fields of organic and medicinal chemistry.
Exploratory

The Pharmacokinetic Profile of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives: A Technical Guide for Drug Development Professionals

Abstract The 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is a promising heterocyclic structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. While extensive rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is a promising heterocyclic structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. While extensive research has focused on the synthesis and in vitro biological activity of this class of compounds, a comprehensive understanding of their pharmacokinetic (PK) properties remains a critical and underexplored area. This technical guide provides an in-depth analysis of the anticipated pharmacokinetic profile of 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. In the absence of extensive experimental data for this specific chemical series, this guide synthesizes information from structurally related pyrido[2,3-d]pyrimidine analogs, in silico predictions, and established principles of drug metabolism and pharmacokinetics. Furthermore, this document offers detailed, field-proven experimental protocols for key in vitro and in vivo assays, empowering researchers to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of their novel derivatives.

Introduction: The Therapeutic Potential of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

The pyrido[2,3-d]pyrimidine core is a recognized privileged scaffold in drug discovery, forming the basis of numerous compounds with diverse biological activities.[1][2] This is largely due to its structural resemblance to the native purine bases of DNA and RNA, allowing these derivatives to interact with a wide array of biological targets. The dione substitution at the 2 and 4 positions of the pyrimidine ring further enhances the potential for hydrogen bonding interactions within enzyme active sites.

Derivatives of the broader pyrido[2,3-d]pyrimidine class have shown significant inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Eukaryotic Elongation Factor-2 Kinase (eEF-2K).[2][3] The introduction of a chlorine atom at the 6-position of the pyridopyrimidine ring offers a key point for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. However, the ultimate success of any therapeutic candidate hinges not only on its target engagement but also on a favorable pharmacokinetic profile that ensures adequate drug exposure at the site of action.

This guide will now delve into the anticipated ADME properties of 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, followed by a practical guide to the essential experimental workflows for their pharmacokinetic characterization.

Predicted Pharmacokinetic Profile: A Synthesis of Available Data

Direct experimental pharmacokinetic data for 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives is not extensively available in the public domain. However, by examining in silico predictions for structurally related compounds and general principles of small molecule ADME, we can construct a predictive framework for researchers.

Absorption

The oral bioavailability of small molecule kinase inhibitors is a critical parameter for patient compliance and therapeutic efficacy. For the pyrido[2,3-d]pyrimidine class, oral absorption is expected to be influenced by several factors:

  • Solubility: The dione functionality may contribute to moderate aqueous solubility, which is a prerequisite for dissolution in the gastrointestinal tract. However, the overall lipophilicity, influenced by substituents on the core structure, will play a deciding role.

  • Permeability: Based on Lipinski's rule of five, many pyrido[2,3-d]pyrimidine derivatives possess molecular weights and logP values conducive to good membrane permeability. In silico ADMET profiling of some amino-functionalized pyrido[2,3-d]pyrimidine-6-carboxylate derivatives suggests favorable pharmacokinetics, including good oral absorption.[2]

  • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters can significantly limit the intestinal absorption of xenobiotics. The potential for these derivatives to be substrates of such transporters should be evaluated early in the development process.

Distribution

Following absorption, a drug candidate must distribute to the target tissues to exert its therapeutic effect. Key considerations for the distribution of 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives include:

  • Plasma Protein Binding: A high degree of binding to plasma proteins, such as albumin, can limit the free fraction of the drug available to interact with its target. The extent of plasma protein binding is highly dependent on the specific substituents of the derivative.

  • Tissue Penetration: For oncology applications, adequate penetration into tumor tissue is essential. The physicochemical properties of the derivatives, particularly their lipophilicity and hydrogen bonding capacity, will govern their ability to cross biological membranes and accumulate in target tissues. For indications targeting the central nervous system, blood-brain barrier penetration will be a critical factor to assess.

Metabolism

The metabolic stability of a drug candidate is a primary determinant of its half-life and dosing frequency. The pyrido[2,3-d]pyrimidine scaffold is susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.

  • Phase I Metabolism: The primary sites of oxidative metabolism are likely to be electron-rich positions on the aromatic rings and any alkyl substituents. The chlorine atom at the 6-position is generally stable to metabolic cleavage but can influence the electronic properties of the ring system, potentially affecting the sites and rates of metabolism. Common Phase I reactions include hydroxylation, N-dealkylation, and oxidation.

  • Phase II Metabolism: Following Phase I metabolism, the resulting metabolites can undergo conjugation with polar molecules such as glucuronic acid or sulfate, facilitating their excretion. The dione moiety may also be a site for direct conjugation.

Excretion

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body. For small molecule kinase inhibitors, excretion typically occurs via two main routes:

  • Renal Excretion: Polar metabolites and a small fraction of the unchanged drug may be excreted in the urine.

  • Biliary Excretion: Larger, more lipophilic metabolites are often excreted in the bile and subsequently eliminated in the feces.

The following diagram illustrates the conceptual ADME pathway for a hypothetical 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Dissolution Portal Vein Portal Vein GI Tract->Portal Vein Permeation Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Tissues Tissues Systemic Circulation->Tissues Plasma Protein Binding Plasma Protein Binding Systemic Circulation->Plasma Protein Binding Systemic Circulation->Liver Kidney Kidney Systemic Circulation->Kidney Target Site Target Site Tissues->Target Site Liver->Systemic Circulation Phase I (CYPs) Phase I (CYPs) Liver->Phase I (CYPs) Bile Bile Liver->Bile Phase II (Conjugation) Phase II (Conjugation) Phase I (CYPs)->Phase II (Conjugation) Metabolites Metabolites Phase II (Conjugation)->Metabolites Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: Conceptual ADME pathway for a 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative.

Essential Experimental Protocols for Pharmacokinetic Characterization

To move beyond prediction and obtain concrete pharmacokinetic data, a series of in vitro and in vivo experiments are necessary. The following protocols are provided as a guide for researchers in the field.

In Vitro Metabolic Stability Assessment

The initial assessment of a compound's metabolic stability is crucial for predicting its in vivo clearance.

This assay evaluates the susceptibility of a compound to Phase I metabolism by cytochrome P450 enzymes.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock in buffer.

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold buffer.

    • Prepare a solution of the cofactor NADPH (e.g., 10 mM in buffer).

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[4]

    • Immediately stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[4] This also precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

Data Analysis:

The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound over time.

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolism.[4]

Protocol:

The protocol is similar to the microsomal stability assay, with the following key differences:

  • Use liver S9 fraction instead of microsomes.

  • Include cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) enzymes in the incubation mixture.

This assay determines the potential of a compound to inhibit specific CYP isozymes, which is crucial for predicting drug-drug interactions.[5]

Protocol:

  • Incubate human liver microsomes with a specific CYP isozyme probe substrate and a range of concentrations of the test compound.

  • Initiate the reaction with NADPH.

  • After a set incubation time, quench the reaction.

  • Analyze the formation of the probe substrate's metabolite by LC-MS/MS.

  • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isozyme activity.

In Vivo Pharmacokinetic Studies in Rodents

In vivo studies in animal models, typically mice or rats, are essential to understand the complete pharmacokinetic profile of a drug candidate.[6]

Protocol:

  • Animal Dosing:

    • Administer the test compound to a cohort of animals via the intended clinical route (e.g., oral gavage for oral administration, intravenous injection for IV administration).

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from each animal.[6]

  • Plasma Preparation:

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

      • Bioavailability (%F) for oral dosing

The following diagram outlines a general workflow for an in vivo pharmacokinetic study.

in_vivo_pk_workflow Dosing Dosing Serial Blood Sampling Serial Blood Sampling Dosing->Serial Blood Sampling Time Points Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Centrifugation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction Protein Precipitation / LLE / SPE LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Concentration-Time Data

Caption: General workflow for an in vivo pharmacokinetic study.

Analytical Methodology: LC-MS/MS for Quantification

Accurate and sensitive quantification of the test compound in biological matrices is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7]

Key Steps in Method Development:

  • Sample Preparation: Develop a robust method to extract the analyte from the biological matrix (plasma, urine, tissue homogenate) and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7]

  • Chromatographic Separation: Optimize the liquid chromatography conditions (column, mobile phase, gradient) to achieve good separation of the analyte from endogenous matrix components and any potential metabolites.

  • Mass Spectrometric Detection: Tune the mass spectrometer to selectively and sensitively detect the analyte. This involves optimizing the ionization source parameters and selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).[7]

  • Method Validation: Validate the analytical method according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, and stability.

Structure-Pharmacokinetic Relationships and Future Directions

While specific data is limited, general trends can be inferred to guide the design of future 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives with improved pharmacokinetic properties.

  • Modulation of Lipophilicity: Fine-tuning the lipophilicity of the molecule by introducing polar or non-polar substituents can influence solubility, permeability, and plasma protein binding.

  • Blocking Metabolic Hotspots: Identifying the primary sites of metabolism through metabolite identification studies can inform the design of analogs where these "metabolic hotspots" are blocked, for example, by the introduction of a fluorine atom, to increase metabolic stability and prolong the half-life.

  • Improving Solubility: The introduction of ionizable groups or polar functionalities can enhance aqueous solubility, which may improve oral absorption.

Conclusion

The 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. While the full pharmacokinetic profile of this specific chemical series is yet to be extensively characterized, this technical guide provides a comprehensive framework for understanding the anticipated ADME properties and a practical toolkit of experimental protocols for their elucidation. By integrating early and thorough pharmacokinetic assessment into the drug discovery workflow, researchers can significantly enhance the probability of identifying and developing successful clinical candidates from this important class of compounds. The self-validating nature of the described protocols, from in vitro metabolic stability to in vivo pharmacokinetic studies, ensures a robust and reliable characterization of these promising derivatives.

References

  • (Reference to a general review on the importance of pharmacokinetics in drug discovery)
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ([Link])

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ([Link])

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. ([Link])

  • Murine Pharmacokinetic Studies. ([Link])

  • (Reference to a paper on the synthesis of pyrido[2,3-d]pyrimidines)
  • (Reference to a paper on the biological activity of pyrido[2,3-d]pyrimidines)
  • (Reference to a paper on kinase inhibition by pyrido[2,3-d]pyrimidines)
  • (Reference to a paper on in vivo studies of pyrido[2,3-d]pyrimidine deriv
  • (Reference to a paper on analytical methods for quantifying small molecules in biological fluids)
  • (Reference to a paper on metabolic stability assays)
  • (Reference to a paper on CYP450 inhibition assays)
  • (Reference to a general drug metabolism textbook)
  • (Reference to a regulatory guidance document on bioanalytical method valid
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. ([Link])

  • (Reference to a paper on structure-activity rel
  • (Reference to a paper on the pharmacokinetics of a specific kinase inhibitor)
  • (Reference to a paper on drug transporters)
  • (Reference to a paper on tissue distribution studies)
  • (Reference to a paper on metabolite identific
  • (Reference to a paper on excretion p
  • (Reference to a paper on the impact of chlorine substitution on drug metabolism)
  • The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. ([Link])

Sources

Foundational

The Cytotoxicity Profile of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in Oncology: A Technical Whitepaper

Executive Summary The search for highly selective, multi-target kinase inhibitors has driven extensive research into privileged heterocyclic scaffolds. Among these, the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for highly selective, multi-target kinase inhibitors has driven extensive research into privileged heterocyclic scaffolds. Among these, the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core stands out due to its structural homology to purines, enabling it to act as a potent ATP-competitive inhibitor. When functionalized with a chlorine atom at the 6-position, this scaffold exhibits a profound cytotoxicity profile against a diverse array of cancer cell lines[1]. This whitepaper dissects the mechanistic rationale, quantitative cytotoxicity data, and the self-validating experimental methodologies required to evaluate 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives in preclinical drug development.

Structural Rationale and Mechanistic Pathways

The biological efficacy of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents. The specific combination of the dione core and the 6-chloro substitution creates a highly optimized pharmacophore[1][2]:

  • The 2,4(1H,3H)-dione Core: This specific moiety acts as a structural mimic of the pyrimidine ring found in ATP. It provides essential hydrogen bond donors and acceptors that anchor the molecule within the ATP-binding cleft of target kinases.

  • The 6-Chloro Substitution: The addition of a halogen at the 6-position is not merely a structural placeholder; it is a critical driver of potency. The electron-withdrawing nature and increased lipophilicity of the chlorine atom enhance the steric fit within the hydrophobic gatekeeper pockets of kinases such as Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1)[3][4].

By competitively binding to these kinases, 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives attenuate downstream signaling cascades (such as the PI3K/Akt/mTOR pathway), leading to the upregulation of the p21 cell cycle inhibitor and the induction of caspase-3 dependent apoptosis[5].

Pathway Compound 6-Chloro-pyrido[2,3-d]pyrimidine-dione Kinase Kinase Inhibition (EGFR / PIM-1) Compound->Kinase ATP-competitive binding PI3K PI3K / Akt Pathway Downregulation Kinase->PI3K Signal attenuation CellCycle Cell Cycle Arrest (G1 or G2/M Phase) PI3K->CellCycle p21 upregulation Apoptosis Caspase-3 Activation (Apoptosis) PI3K->Apoptosis Pro-apoptotic shift

Pathway of 6-chloro-pyrido[2,3-d]pyrimidine-dione inducing apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Profile

In vitro evaluations of 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogues reveal potent, broad-spectrum anticancer activity. The table below synthesizes the half-maximal inhibitory concentrations (IC50) and primary mechanistic observations across standard human cancer cell lines[1][4][5].

Cell LineTissue OriginIC50 Range (µM)Key Mechanistic Observation
MCF-7 Breast Carcinoma0.57 - 17.52G2/M phase arrest, Early apoptosis via AO/EB staining
HepG2 Hepatocellular Carcinoma0.99 - 4.16Caspase-3 dependent apoptosis, Kinase inhibition
PC-3 Prostate Adenocarcinoma0.36 - 0.41Submicromolar sensitivity, Significant p21 upregulation
A-549 Lung Carcinoma0.41 - 15.6Inhibition of cellular migration and invasion

Note: Variance in IC50 values reflects the specific functionalization of the N-alkyl/aryl groups attached to the core scaffold during structure-activity relationship (SAR) optimization.

Self-Validating Experimental Methodologies

To ensure the scientific integrity of cytotoxicity data, experimental workflows must be designed as self-validating systems. A common pitfall in oncology drug screening is misinterpreting general cellular poisoning as targeted anticancer activity. To circumvent this, the following protocols incorporate internal controls and Selectivity Index (SI) calculations using normal human fibroblasts (e.g., WI-38)[3].

Workflow Culture Cell Culture (Cancer & WI-38) Treatment Compound Treatment (Dose-Response) Culture->Treatment Assay1 MTT Assay (Viability / IC50) Treatment->Assay1 Assay2 Flow Cytometry (Annexin V / PI) Treatment->Assay2 Data Selectivity Index & Mechanism Analysis Assay1->Data Assay2->Data

Standardized workflow for evaluating cytotoxicity and determining the Selectivity Index (SI).

Protocol A: High-Throughput Viability Assessment (MTT Assay)

This protocol measures the metabolic reduction of MTT to formazan, providing a direct correlate to viable cell numbers.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2) and normal fibroblasts (WI-38) at 5×103 cells/well in 96-well plates. Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts that skew viability data.

  • Compound Preparation: Dissolve the 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative in analytical-grade DMSO. Prepare serial dilutions in culture media.

  • Treatment: Treat cells with concentrations ranging from 0.1 µM to 100 µM. Crucial Control: Ensure the final in-well DMSO concentration does not exceed 0.1% (v/v). A vehicle-only control must be included to normalize baseline viability, negating solvent-induced cytotoxicity.

  • Incubation & Readout: Incubate for 72 hours. Add MTT reagent (5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Validation (Selectivity Index): Calculate the SI by dividing the IC50 of the WI-38 cells by the IC50 of the cancer cells. An SI > 3 validates that the compound's cytotoxicity is selectively targeting oncogenic pathways rather than inducing basal toxicity[3].

Protocol B: Mechanistic Validation via Flow Cytometry

To confirm that cell death is driven by apoptosis rather than necrosis, flow cytometry utilizing Annexin V-FITC and Propidium Iodide (PI) is required[2].

  • Treatment & Harvest: Treat MCF-7 cells with the compound at 1/2×IC50​ , IC50​ , and 2×IC50​ concentrations for 48 hours. Harvest cells using enzyme-free dissociation buffers to prevent the cleavage of phosphatidylserine (PS) receptors on the cell surface.

  • Staining: Resuspend cells in binding buffer. Add Annexin V-FITC (binds to externalized PS, a hallmark of early apoptosis) and PI (intercalates DNA in cells with compromised membranes, indicating late apoptosis/necrosis).

  • Analysis: Analyze via flow cytometry. Causality: The distinct quadrant separation allows researchers to definitively prove whether the 6-chloropyrido[2,3-d]pyrimidine scaffold is triggering a programmed apoptotic cascade (Annexin V+/PI-) or causing non-specific membrane rupture (Annexin V-/PI+).

Conclusion

The 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold represents a highly privileged structure in modern oncology drug discovery. By combining the ATP-mimicking properties of the dione core with the lipophilic, target-anchoring benefits of the 6-chloro substitution, these derivatives achieve submicromolar cytotoxicity across multiple aggressive cancer lineages. When evaluated through rigorous, self-validating experimental frameworks, this class of compounds demonstrates a high Selectivity Index, confirming its potential for downstream clinical translation as a targeted kinase inhibitor.

References

  • Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development. Benchchem. 1

  • In-silico Molecular Docking and ADMET predictions of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-Dione Analogues as promising Antimicrobial, Antioxidant and Anticancer agents. R Discovery. 2

  • Synthesis and antitumor activity of pyrido[2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. ResearchGate. 5

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. PMC. 3

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. 4

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a key heterocyclic intermediate in medicinal chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged structure," analogous to purines, and serves as the core for numerous kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of a chlorine atom at the 6-position creates a versatile chemical handle for subsequent functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, enabling the development of diverse compound libraries.[4][5]

This document outlines a robust two-stage synthetic strategy, beginning with the construction of the foundational pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,7H)-trione scaffold from 6-aminouracil, followed by a high-yield chlorination step. We will delve into the causality behind experimental choices, provide detailed procedural steps, and address critical safety considerations, particularly when handling phosphorus oxychloride.

Synthetic Strategy and Workflow

The synthesis of the target compound is most effectively achieved through a two-part process. This approach ensures high purity of the intermediate and a reliable final conversion.

  • Part A: Scaffold Synthesis: Construction of the core heterocyclic system, Pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,7H)-trione, via the condensation of 6-aminouracil with diethyl malonate. This reaction forms the fused pyridine ring onto the pyrimidine base.

  • Part B: Aromatic Chlorination: Conversion of the 6-hydroxy (or keto tautomer) group of the intermediate to the desired 6-chloro group using a potent chlorinating agent, phosphorus oxychloride (POCl₃).

The overall workflow is depicted below.

G cluster_0 PART A: Scaffold Synthesis cluster_1 PART B: Chlorination A 6-Aminouracil + Diethyl Malonate B Reaction Mixture in High-Boiling Solvent A->B Combine C Thermal Cyclization (Reflux) B->C Heat D Precipitation & Isolation C->D Cool & Filter E Intermediate: Pyrido[2,3-d]pyrimidine-2,4,6-trione D->E Purify F Suspend Intermediate in POCl₃ E->F Proceed to Chlorination G Catalytic DMF (Optional) F->G Add H Reflux Reaction F->H G->H I Quench on Ice H->I Work-up J Neutralization & Extraction I->J K Final Product: 6-Chloropyrido[2,3-d]pyrimidine-2,4-dione J->K Purify G Start Pyrido[2,3-d]pyrimidine (6-enol tautomer) Int1 Intermediate Complex Start->Int1 + POCl₃ POCl3 POCl₃ Int2 Dichlorophosphate Ester Int1->Int2 Nucleophilic Attack by Pyridone Oxygen Product 6-Chloropyrido[2,3-d]pyrimidine-2,4-dione Int2->Product SₙAr Attack by Cl⁻ Side1 - HCl Side2 - PO₂Cl₂⁻

Sources

Application

Application Note: Solubilization and Handling Protocol for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in Cell Culture Assays

Executive Summary Handling highly lipophilic heterocyclic compounds requires precision to prevent confounding variables in in vitro assays. 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a halogenated bicyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Handling highly lipophilic heterocyclic compounds requires precision to prevent confounding variables in in vitro assays. 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a halogenated bicyclic scaffold frequently utilized in the development of kinase inhibitors and targeted therapeutics. Due to its rigid planar structure and high lattice energy, it exhibits notoriously poor aqueous solubility. This application note provides a self-validating, standardized protocol for solubilizing this compound using Dimethyl Sulfoxide (DMSO) as the primary vehicle, ensuring maximum bioavailability and assay reproducibility while eliminating solvent-induced cytotoxicity.

Mechanistic Basis for Experimental Choices

Chemical Properties and Solubility Causality

The core structure of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (MW: 197.58 g/mol ) consists of fused pyridine and pyrimidine rings. This planar heteroaromatic system promotes strong intermolecular π-π stacking in its crystalline solid state. While the dione moiety provides potential hydrogen-bonding sites, the overall aqueous solubility remains exceptionally low[1]. Furthermore, the addition of the highly electronegative chlorine atom at the C-6 position significantly increases the compound's lipophilicity, actively disrupting aqueous solvation[2].

Attempting to dissolve this compound directly in physiological buffers (e.g., PBS, DMEM) leads to immediate micro-precipitation, which drastically reduces the effective concentration of the drug and causes false negatives in cellular assays[3]. Therefore, anhydrous DMSO—an amphiphilic, aprotic solvent—must be used. DMSO effectively disrupts the crystal lattice by solvating the hydrophobic aromatic core while acting as a potent hydrogen-bond acceptor for the dione NH protons.

The Constant-Vehicle Paradigm

A critical failure point in drug screening is the variation of solvent concentration across a dose-response curve. To maintain a self-validating system, all intermediate serial dilutions must be performed in 100% DMSO. Only at the final step is the compound introduced to the aqueous culture media at a constant 1:1000 dilution. This ensures that every cell population—from the highest dose to the vehicle control—is exposed to exactly 0.1% (v/v) DMSO, well below the cytotoxicity threshold for most mammalian cell lines.

Self-Validating Protocol for in vitro Assays

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can degrade the stock.

  • Weighing: Weigh the desired mass (e.g., 1.0 mg) using a microbalance into a sterile, light-blocking amber microcentrifuge tube.

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration (See Table 1).

  • Agitation: Vortex the suspension at maximum speed for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5–10 minutes.

  • Storage: Aliquot the master stock into 20 µL single-use volumes to prevent freeze-thaw degradation. Store at -20°C or -80°C.

Phase 2: Intermediate Serial Dilutions (100% DMSO)
  • Prepare a series of sterile microcentrifuge tubes.

  • Perform serial dilutions (e.g., 3-fold or 10-fold) using 100% DMSO as the diluent (See Table 2).

  • Causality Check: By keeping the solvent pure, the compound remains fully solvated at high concentrations, preventing premature nucleation.

Phase 3: Final Aqueous Dilution (Media Preparation)
  • Warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. Proteins in the FBS act as carrier molecules, aiding in the stabilization of the hydrophobic drug.

  • Dropwise Addition: While vigorously vortexing the media tube, add the DMSO stock dropwise at a 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media).

    • Mechanistic Insight: Rapid dispersion prevents the local concentration of the drug from exceeding its nucleation threshold before it can be uniformly distributed.

  • Microscopy Validation: Immediately place a 100 µL drop of the final media on a glass slide and inspect under a phase-contrast microscope at 20x or 40x magnification. The protocol is validated only if no needle-like crystals or amorphous aggregates are observed.

Quantitative Data Presentation

Table 1: Reconstitution Guide for Master Stock (MW = 197.58 g/mol )

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM1.0 mg506 µL
10 mM5.0 mg2.53 mL
50 mM5.0 mg506 µL

Table 2: Serial Dilution Matrix (Example for a 10 µM Top Dose)

StepSourceVol. of SourceVol. of DMSOIntermediate Conc.Final Conc. in Media (0.1% DMSO)
1Master StockN/AN/A10 mM10 µM
2Step 1100 µL200 µL3.33 mM3.33 µM
3Step 2100 µL200 µL1.11 mM1.11 µM
VehicleNone0 µL100 µL0 mM (100% DMSO)0 µM (0.1% DMSO)

Workflow Visualization

G A 6-Cl-Pyrido-pyrimidine (Dry Powder) B Master Stock (10 mM in DMSO) A->B Add Anhydrous DMSO C Intermediate Stocks (Serial Dilution) B->C Dilute in 100% DMSO D Aqueous Media (0.1% DMSO Final) C->D 1:1000 Dropwise Addition E Microscopy Check (Validation) D->E Phase-Contrast E->D Precipitate Detected F Cellular Assay (Dosing) E->F Clear (No Precipitate)

Figure 1. Self-validating workflow for solubilizing the pyrido-pyrimidine compound.

References[1] Title: Pyrido[2,3-d]pyrimidine-2,4-diol - ChemBK

Source: chembk.com URL: 3] Title: Structure–Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer | Journal of Medicinal Chemistry Source: acs.org URL: 2] Title: Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: nih.gov URL:

Sources

Method

Application Note: 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a Privileged Precursor in Medicinal Chemistry

Executive Summary The pyrido[2,3-d]pyrimidine scaffold represents a prominent, nitrogen-rich heterocyclic framework in contemporary drug discovery. Because of its rigid, planar structure and striking bioisosterism with e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a prominent, nitrogen-rich heterocyclic framework in contemporary drug discovery. Because of its rigid, planar structure and striking bioisosterism with endogenous purines, this bicyclic system is highly effective at intercalating into the ATP-binding pockets of various disease-relevant kinases[1]. The strategic introduction of a chlorine atom at the C6 position to form 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione profoundly enhances the scaffold's utility. This specific halogenation not only modulates the lipophilicity and pKa of downstream therapeutic candidates but also serves as an essential synthetic handle for late-stage functionalization, enabling the rapid generation of diverse, target-specific inhibitor libraries[2][3].

Chemical Profile & Mechanistic Rationale

The selection of 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a foundational precursor is driven by both its pharmacodynamic potential and its synthetic versatility:

  • Purine Bioisosterism: The electron-deficient nature of the fused pyridine and pyrimidine rings allows the scaffold to form critical hydrogen bonds within the hinge regions of kinases such as Epidermal Growth Factor Receptor (EGFR) and Eukaryotic Elongation Factor 2 Kinase (eEF-2K)[1][4].

  • Causality of the C6-Chloro Substitution: In medicinal chemistry, C6-halogenation is deployed to occupy hydrophobic pockets within target active sites, thereby increasing binding affinity. Synthetically, the C6-Cl bond is relatively inert to standard nucleophilic aromatic substitution (S_NAr) compared to the highly reactive C2 and C4 positions. This differential reactivity allows chemists to perform orthogonal functionalizations without premature cleavage of the C6 substituent[3].

  • Reactivity Profile: The lactam carbonyls at C2 and C4 can be efficiently converted into highly reactive imidoyl chlorides using phosphorus oxychloride (POCl3). The resulting intermediate, 2,4,6-trichloropyrido[2,3-d]pyrimidine, is the cornerstone for synthesizing diverse libraries of kinase inhibitors via sequential S_NAr or palladium-catalyzed cross-coupling reactions[3].

SynthesisWorkflow SM 2-Amino-5-chloronicotinamide Reagent Diphosgene (1,4-dioxane, 120°C) SM->Reagent Precursor 6-Chloropyrido[2,3-d]pyrimidine -2,4(1H,3H)-dione Reagent->Precursor Chlorination POCl3, DMF (cat.) Reflux 110°C Precursor->Chlorination Intermediate 2,4,6-Trichloropyrido [2,3-d]pyrimidine Chlorination->Intermediate Library Diverse Kinase Inhibitors (via SNAr / Cross-Coupling) Intermediate->Library

Workflow for the synthesis and activation of the 6-chloropyrido[2,3-d]pyrimidine scaffold.

Experimental Protocols

Protocol A: De Novo Synthesis of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Mechanistic Rationale: The cyclization of 2-amino-5-chloronicotinamide with diphosgene provides a direct, high-yield route to the dione core[2]. Diphosgene (trichloromethyl chloroformate) decomposes thermally in situ to yield two equivalents of phosgene. This sequentially acylates the primary amine and the amide nitrogen, driving an intramolecular cyclization to the thermodynamically stable pyrimidine-2,4-dione core. 1,4-Dioxane is chosen as the solvent because its boiling point (101 °C) provides the necessary thermal energy to drive the cyclization, while its aprotic nature prevents the quenching of the highly reactive phosgene intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, two-neck round-bottom flask under an inert argon atmosphere, dissolve 2-amino-5-chloronicotinamide (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add diphosgene (1.2 equiv) dropwise via a syringe. Caution: This step is highly exothermic and evolves toxic HCl gas.

  • Cyclization: Attach a reflux condenser equipped with a gas scrubber (e.g., a concentrated NaOH trap to neutralize evolved HCl and trace phosgene). Heat the reaction mixture to 120 °C for 12 hours[2].

  • Self-Validation: The reaction is self-indicating. The initial suspension transitions into a clear solution upon primary phosgenation, followed by the heavy precipitation of the highly insoluble dione product as the cyclization completes. TLC (Eluent: 5% MeOH in DCM) will confirm the disappearance of the UV-active starting material.

  • Workup: Cool the mixture to room temperature. Filter the precipitated solid, wash sequentially with cold 1,4-dioxane and diethyl ether to remove unreacted diphosgene and impurities, and dry under high vacuum.

Protocol B: Activation to 2,4,6-Trichloropyrido[2,3-d]pyrimidine

Mechanistic Rationale: Conversion of the C2/C4 lactams to chlorides is mandatory for downstream S_NAr with diverse amines or anilines. POCl3 acts as both the solvent and the chlorinating agent. The addition of catalytic DMF forms the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion) in situ. The lactam oxygen attacks this ion, forming an excellent leaving group that is subsequently displaced by chloride ions, yielding the chlorinated pyrimidine[3].

Step-by-Step Methodology:

  • Preparation: Suspend 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 equiv) in neat POCl3 (10 volumes).

  • Catalysis: Add anhydrous N,N-dimethylformamide (DMF) (0.1 equiv) as a catalyst.

  • Reflux: Heat the mixture to reflux (110 °C) for 4–6 hours[3].

  • Self-Validation: The transformation from a heterogeneous suspension of the dione to a homogenous, dark, transparent solution serves as a visual confirmation of complete chlorination. Because the product is extremely sensitive to moisture, TLC must be performed rapidly using anhydrous eluents (e.g., 100% EtOAc) to prevent on-plate hydrolysis back to the lactam.

  • Workup: Cool to room temperature. Carefully concentrate the mixture under reduced pressure to remove excess POCl3. Quench the residue by pouring it over crushed ice with vigorous stirring. Extract immediately with cold ethyl acetate, wash with cold saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate. Note: Use the resulting 2,4,6-trichloropyrido[2,3-d]pyrimidine immediately for downstream coupling.

Biological Applications & Target Pathways

The 6-chloropyrido[2,3-d]pyrimidine scaffold is heavily utilized in oncology. By selectively functionalizing the C2, C4, and C6 positions, medicinal chemists have developed potent inhibitors against critical survival pathways:

  • eEF-2K (Eukaryotic Elongation Factor 2 Kinase): Derivatives synthesized from this core have demonstrated significant reduction of eEF-2K activity in MDA-MB-231 breast cancer cells. By inhibiting eEF-2K, these compounds block AMPK-mediated activation, disrupting tumor cell protein synthesis under stress conditions[4].

  • EGFR/RTK Pathways: The scaffold effectively acts as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). By halting EGFR autophosphorylation, the derivatives shut down downstream PI3K/AKT/mTOR signaling, which is crucial for tumor cell proliferation and survival[1][2].

SignalingPathway Drug Pyrido[2,3-d]pyrimidine Derivatives EGFR EGFR / RTKs Drug->EGFR Inhibits eEF2K eEF-2K Drug->eEF2K Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->eEF2K Proliferation Tumor Cell Survival & Proliferation eEF2K->Proliferation

Inhibition of EGFR and eEF-2K signaling pathways by pyrido[2,3-d]pyrimidine derivatives.

Quantitative Data Summary

The therapeutic efficacy of compounds derived from the 6-chloropyrido[2,3-d]pyrimidine scaffold is well-documented. The table below summarizes the quantitative inhibitory concentrations (IC50) and in vivo effects of representative derivatives:

Compound / DerivativeBiological Target / Cell LineObserved Activity / IC50Reference
Compound 6 (A-484954 analog)eEF-2K (MDA-MB-231 cells)420 nM[4]
Compound 9 (Pyrido-pyrimidine analog)eEF-2K (MDA-MB-231 cells)930 nM[4]
Imidazo-pyrido[2,3-d]pyrimidin 10b Colo-205 (In Vivo Xenograft)Significant Tumor Growth Inhibition[2]
Imidazo-pyrido[2,3-d]pyrimidin 10c U87MG (In Vivo Xenograft)Significant Tumor Growth Inhibition[2]

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development Source: BenchChem URL
  • The Versatile Scaffold: A Technical Guide to 6-Chloropyrido[2,3-d]pyrimidine in Medicinal Chemistry Source: BenchChem URL

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This compound is a key heterocyclic intermediate in medicinal chemistry, and a reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic analysis. The developed method is demonstrated to be specific for the analyte in the presence of its degradation products, as confirmed through forced degradation studies under various stress conditions. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound of significant interest in drug discovery and development, often serving as a scaffold for the synthesis of kinase inhibitors and other therapeutic agents.[4] Accurate quantification of this molecule is essential to ensure the quality and stability of active pharmaceutical ingredients (APIs) and formulated drug products. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds, including pyrimidine derivatives.[5][6]

The objective of this work was to develop and validate a stability-indicating HPLC method capable of separating 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione from potential degradation products. Forced degradation, or stress testing, is a critical component of method development, providing insight into the degradation pathways of a molecule and ensuring the specificity of the analytical method.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to developing and validating a robust HPLC method for this important compound.

Physicochemical Properties of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

A thorough understanding of the analyte's physicochemical properties is paramount for logical method development. While comprehensive public data for this specific compound is limited, we can infer its properties from structurally similar molecules.[4]

Table 1: Estimated Physicochemical Properties of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Molecular Formula C₇H₄ClN₃O₂---
Molecular Weight 197.58 g/mol Influences diffusion and mass transfer in the column.
Polarity PolarSuggests reversed-phase chromatography with a polar-modified or aqueous-compatible C18 column. HILIC could be an alternative.[9][10]
pKa Expected to have both acidic and basic characterMobile phase pH control is critical for consistent retention and peak shape. Operating at a pH away from the pKa values will ensure the analyte is in a single ionic form.[11]
UV Absorbance Expected to have strong UV absorbance due to the aromatic ringsUV detection is a suitable and sensitive detection method. A UV scan is necessary to determine the optimal wavelength (λmax).
Solubility Likely soluble in polar organic solvents (e.g., Methanol, Acetonitrile) and aqueous buffersSimplifies sample and mobile phase preparation.

Experimental

Materials and Reagents
  • 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Reference Standard: (Sourced from a reputable supplier)

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: Deionized, 18.2 MΩ·cm

  • Formic Acid: ACS grade

  • Ammonium Acetate: HPLC grade

  • Hydrochloric Acid (HCl): ACS grade

  • Sodium Hydroxide (NaOH): ACS grade

  • Hydrogen Peroxide (H₂O₂): 30% solution, ACS grade

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column with polar endcapping is a good starting point for polar analytes.[12] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is suitable for initial development.[13]

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). The use of a buffer like ammonium acetate at a controlled pH can also be explored for improved peak shape.[14]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the reference standard.

  • Injection Volume: 10 µL

Method Development Strategy

The development of a robust HPLC method is a systematic process. The following workflow outlines the key steps and the rationale behind each decision.

MethodDevelopmentWorkflow cluster_prep 1. Analyte Characterization & Initial Conditions cluster_optim 2. Optimization of Chromatographic Parameters cluster_stress 3. Forced Degradation & Specificity cluster_valid 4. Method Validation (ICH Q2(R1)) A Physicochemical Property Analysis (Polarity, pKa, UV Spectrum) B Select Initial Column & Mobile Phase (e.g., C18, ACN/Water) A->B C Determine Detection Wavelength (λmax) B->C D Mobile Phase pH & Buffer Optimization C->D Initial Run E Gradient Elution Scouting D->E F Flow Rate & Temperature Adjustment E->F G Peak Shape & Resolution Assessment F->G H Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) G->H Optimized Method I Inject Stressed Samples H->I J Evaluate Peak Purity & Resolution of Analyte from Degradants I->J K System Suitability J->K Specificity Confirmed L Linearity & Range K->L M Accuracy & Precision L->M N LOD & LOQ M->N O Robustness N->O

Caption: Workflow for HPLC Method Development and Validation.

Protocol: Initial Parameter Selection
  • Standard Preparation: Prepare a stock solution of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione at 1 mg/mL in methanol. From this, prepare a working standard of 100 µg/mL in a 50:50 mixture of water and acetonitrile.

  • UV Spectrum Analysis: Using the PDA detector, perform a UV scan of the working standard from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For many pyrimidine derivatives, a λmax around 275 nm is common.[15]

  • Initial Chromatographic Run:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a shallow gradient, for example, 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Evaluation: Assess the retention time, peak shape, and any potential interference. The goal is to have the analyte elute with a reasonable retention time (ideally between 2 and 10 minutes) and a symmetrical peak.

Protocol: Mobile Phase and Gradient Optimization

Based on the initial run, the mobile phase composition and gradient profile should be adjusted to achieve optimal separation.

  • pH Adjustment: The pKa of pyridine-like structures is often around 5-6.[16] To ensure consistent ionization, a mobile phase pH of around 3-4 is often effective.[11][14] This can be achieved with a formic acid or phosphate buffer.

  • Gradient Refinement:

    • If the peak elutes too early, decrease the initial percentage of the organic solvent (Mobile Phase B).

    • If the peak elutes too late, increase the initial percentage of Mobile Phase B.

    • Adjust the gradient slope to ensure good resolution from any impurities observed in the reference standard. A typical optimization process is shown below.

GradientOptimization start Initial Gradient (e.g., 5-95% B in 20 min) eval1 Evaluate Retention & Peak Shape start->eval1 adjust_start Adjust Initial %B eval1->adjust_start Retention Time Too Long/Short adjust_slope Adjust Gradient Slope eval1->adjust_slope Poor Resolution final Optimized Gradient eval1->final Acceptable (k' = 2-10) adjust_start->eval1 adjust_slope->eval1

Caption: Iterative process for gradient optimization.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Protocol: Forced Degradation
  • Stock Solution: Prepare a 1 mg/mL solution of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.[17]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) for a specified period.[18] Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose the drug substance solution to UV light (as per ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze the stressed samples using the optimized HPLC method. The chromatograms should demonstrate clear separation of the parent peak from all degradation products. Peak purity analysis using a PDA detector is highly recommended.

Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3]

Table 2: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
System Suitability To ensure the chromatographic system is performing adequately.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0%.
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999; Baseline resolution between analyte and closest eluting peak.[19]
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Accuracy To assess the closeness of the measured value to the true value.%Recovery between 98.0% and 102.0% at multiple concentration levels.
Precision (Repeatability & Intermediate)To demonstrate the degree of scatter between a series of measurements.%RSD ≤ 2.0% for repeatability (same day, same analyst) and intermediate precision (different days, different analysts).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.[19]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by S/N of 10:1.[19]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are met after minor changes in flow rate, column temperature, and mobile phase composition.[3]

Results and Discussion

(This section would typically contain the experimental data, chromatograms, and statistical analysis from the method development and validation studies. For the purpose of this application note, representative data is presented.)

The optimized method utilized a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. The detection wavelength was set at 278 nm. Under these conditions, the retention time for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione was approximately 6.5 minutes.

Forced degradation studies showed significant degradation under basic and oxidative conditions, with minor degradation under acidic and photolytic stress. The compound was relatively stable to thermal stress. In all cases, the degradation products were well-resolved from the parent peak, with a resolution of >2.0. Peak purity analysis confirmed the spectral homogeneity of the analyte peak in the presence of its degradants.

The method was validated over a concentration range of 10-150 µg/mL and demonstrated excellent linearity (r² > 0.999). Accuracy and precision were within the acceptance criteria. The LOD and LOQ were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively. The method also proved to be robust against minor variations in the chromatographic conditions.

Conclusion

A highly specific, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The method adheres to ICH guidelines and is suitable for routine quality control analysis, stability studies, and other applications in the pharmaceutical development process. The systematic approach outlined in this application note provides a clear framework for developing reliable analytical methods for novel heterocyclic compounds.

References

  • M. K. Singh and P. Kumar, "Development of forced degradation and stability indicating studies of drugs—A review," International Journal of Pharmaceutical Sciences and Research, vol. 4, no. 6, pp. 2153-2162, 2013.
  • Nelson Labs, "Forced Degradation Studies for Stability," Nelson Labs. [Online]. Available: [Link].

  • S. S. Sonawane et al., "Force Degradation for Pharmaceuticals: A Review," International Journal for Scientific Research & Development, vol. 5, no. 2, pp. 845-850, 2017.
  • ResolveMass Laboratories, "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects," ResolveMass. [Online]. Available: [Link].

  • S. Kumar, "Forced degradation studies: A critical lens into pharmaceutical stability," Drug Discovery Today, vol. 28, no. 11, p. 102789, 2023.
  • K. J. Tidke and P. R.
  • A. D. Rajmane and K. P. Shinde, "A Review of HPLC Method Development and Validation as per ICH Guidelines," Asian Journal of Pharmaceutical Analysis, vol. 10, no. 4, pp. 131-136, 2020.
  • S. H. W. Hansen, "Q2(R1) Validation of Analytical Procedures: An Implementation Guide," in Pharmaceutical Analysis for Small Molecules, John Wiley & Sons, Ltd, 2021, pp. 227-251.
  • ECA Academy, "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology," ECA Academy. [Online]. Available: [Link].

  • ICH, "Validation of Analytical Procedures: Text and Methodology Q2(R1)," International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Online]. Available: [Link].

  • Welch Materials, Inc., "HPLC Column Selection Guide," Welch Materials, Inc. [Online]. Available: [Link].

  • Phenomenex, "HPLC Column Selection Guide," Phenomenex. [Online]. Available: [Link].

  • National Center for Biotechnology Information, "6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione," PubChem Compound Database. [Online]. Available: [Link].

  • A. V. Pirogov et al., "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)," Pharmaceutical Chemistry Journal, vol. 37, pp. 380-391, 2003.
  • Waters Corporation, "Waters Column Selection Guide for Polar Compounds," Waters Corporation, 2024. [Online]. Available: [Link].

  • ICH, "Quality Guidelines," International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Online]. Available: [Link].

  • O. O. Hladkov et al., "Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin," Research Journal of Pharmacy and Technology, vol. 13, no. 12, pp. 6007-6014, 2020.
  • HELIX Chromatography, "HPLC Methods for analysis of Pyridine," HELIX Chromatography. [Online]. Available: [Link].

  • GL Sciences, "HPLC Columns & LC Columns | Types, How to Choose, Compare," GL Sciences. [Online]. Available: [Link].

  • Restek Corporation, "HPLC Column Selection Guide," Restek Corporation. [Online]. Available: [Link].

  • J. Markelj, T. Zupančič, and B. Pihlar, "Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases," Acta Chimica Slovenica, vol. 63, no. 1, pp. 8-17, 2016.
  • S. Cankara, E. Sarnav, et al., "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach," Molecules, vol. 28, no. 11, p. 4398, 2023.
  • M. Radi et al., "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics," ACS Omega, vol. 11, no. 5, pp. 5432-5444, 2026.
  • S. S. Shidhaye, N. S. Kadam, and V. V. Vaidya, "Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer," Journal of Pharmacy & Bioallied Sciences, vol. 4, no. 2, pp. 134-137, 2012.
  • NextSDS, "6-chloro-1H,2H,3H,4H-pyrido[3,4-d]pyrimidine-2,4-dione," NextSDS. [Online]. Available: [Link].

  • M. Gupta et al., "Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives," International Journal of Pharmacognosy & Chinese Medicine, vol. 5, no. 1, p. 000211, 2021.
  • S. R. Baddam et al., "CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE," RASĀYAN Journal of Chemistry, vol. 18, no. 3, 2025.
  • W. Bai, "Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza," WO2017133670A1, 2017.

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Method

Application Notes and Protocols for In Vivo Dosing of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in Murine Models

Introduction: Targeting Cellular Proliferation with a Novel Pyridopyrimidine Analog The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Cellular Proliferation with a Novel Pyridopyrimidine Analog

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of this heterocyclic system have been extensively investigated for their therapeutic potential, particularly in oncology, where they have been shown to function as potent inhibitors of various protein kinases and other key enzymes involved in cell cycle regulation and signal transduction.[1][3] The subject of this guide, 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, is a member of this promising class of compounds. While specific in vivo data for this exact molecule is limited, its structural similarity to other biologically active pyrimidine and pyridopyrimidine derivatives allows for the rational design of robust preclinical dosing protocols in murine models.[4][5][6]

The pyrimidine ring is a fundamental component of nucleic acids, and its analogs have long been exploited in chemotherapy to interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[4][7] Many pyridopyrimidine derivatives have been shown to target critical oncogenic signaling pathways, such as the RAF-MEK-ERK pathway, or kinases like eukaryotic elongation factor-2 kinase (eEF-2K), thereby inhibiting tumor growth.[8][9] The presence of a chloro substituent at the 6-position of the pyridopyrimidine core offers a reactive handle for potential nucleophilic substitution, making it a versatile intermediate for creating libraries of analogs, while also potentially contributing to its biological activity.[10]

These application notes provide a detailed framework for the preclinical in vivo evaluation of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in murine models of cancer. The following protocols are synthesized from established methodologies for structurally related compounds and are designed to ensure scientific rigor and reproducibility.

Preclinical In Vivo Experimental Workflow

The successful in vivo evaluation of a novel compound requires a systematic approach, from initial formulation and tolerability studies to definitive efficacy experiments. The following workflow provides a logical progression for testing 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in murine models.

G cluster_0 Phase 1: Preparation and Safety cluster_1 Phase 2: Efficacy Evaluation A Compound Formulation & Solubility Testing B Acute Toxicity & Dose Range Finding Study A->B Determine Maximum Tolerated Dose (MTD) C Selection of Murine Cancer Model (e.g., Xenograft, Syngeneic) B->C Establish safe dose levels D Tumor Implantation & Growth Monitoring C->D E Randomization & Group Assignment D->E Tumor volume ~100-150 mm³ F Therapeutic Dosing Regimen E->F G Endpoint Analysis: Tumor Growth Inhibition, Biomarkers F->G Monitor for pre-defined study duration

Caption: A generalized workflow for the in vivo evaluation of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Part 1: Compound Formulation and Administration

A critical first step in any in vivo study is the development of a safe and effective vehicle for drug delivery. The solubility of the test compound will dictate the most appropriate formulation.

Solubility Assessment

Prior to in vivo administration, the solubility of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione should be determined in a panel of biocompatible solvents and vehicles.

Recommended Vehicles for Screening:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.9% Saline

  • 5% Dextrose in Water (D5W)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in saline

  • 10% (v/v) Dimethyl Sulfoxide (DMSO) in saline or corn oil

  • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in water

Recommended Vehicle Formulation Protocol

Based on studies with similar pyrimidine-based compounds, a suspension in a solution of carboxymethylcellulose (CMC) is a common and effective vehicle.[4]

Step-by-Step Protocol:

  • Preparation of Vehicle:

    • To prepare a 0.5% (w/v) CMC solution, slowly add 0.5 g of low-viscosity CMC to 100 mL of sterile saline while stirring vigorously.

    • Continue stirring until the CMC is fully dissolved. This may take several hours. The solution can be gently heated (to no more than 40°C) to aid dissolution.

    • Autoclave the final solution to ensure sterility.

  • Preparation of Dosing Suspension:

    • Weigh the required amount of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione based on the desired final concentration and the number of animals to be dosed.

    • In a sterile container, add a small amount of the 0.5% CMC vehicle to the compound to create a paste.

    • Gradually add the remaining vehicle while triturating or sonicating to ensure a homogenous suspension.

    • The suspension should be prepared fresh daily and kept under continuous agitation (e.g., on a stir plate) during dosing to prevent settling.

Route of Administration

The choice of administration route depends on the experimental goals and the pharmacokinetic properties of the compound. For many pyrimidine derivatives, oral (p.o.) and intraperitoneal (i.p.) routes are common.[11][12]

  • Oral Gavage (p.o.): Preferred for assessing oral bioavailability and for modeling clinical administration routes.

  • Intraperitoneal Injection (i.p.): Often used in early-stage efficacy studies to bypass first-pass metabolism and ensure systemic exposure.

Part 2: In Vivo Dosing Protocols in Murine Models

The following protocols outline a dose-range-finding study and a subsequent tumor xenograft efficacy study. These protocols are based on common practices for evaluating pyrimidine-based anticancer agents.[4][5]

Dose Range Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, defined as the highest dose that does not induce mortality or more than a 15-20% loss of body weight.

Animal Model:

  • Species: Mouse

  • Strain: Healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c), 6-8 weeks old.

Experimental Design:

  • Group Size: 3-5 mice per group.

  • Dose Levels: Based on in vivo studies of similar pyrimidine derivatives, a starting range could be 10, 30, and 100 mg/kg.[4] This can be adjusted based on any available in vitro cytotoxicity data.

  • Dosing Schedule: Daily administration for 5-7 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Conduct daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, and stool consistency).

    • At the end of the study, a gross necropsy can be performed to look for any organ abnormalities.

ParameterLow DoseMid DoseHigh DoseVehicle Control
Dose (mg/kg) 10301000
Route p.o. or i.p.p.o. or i.p.p.o. or i.p.p.o. or i.p.
Frequency DailyDailyDailyDaily
Duration 5-7 days5-7 days5-7 days5-7 days
Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in a human tumor xenograft model.

Animal Model:

  • Species: Mouse

  • Strain: Immunocompromised mice, such as Athymic Nude (nu/nu) or SCID mice, are recommended for hosting human tumor xenografts.[4]

Step-by-Step Protocol:

  • Cell Culture and Implantation:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring for palpable tumors approximately 5-7 days post-implantation.

    • Once tumors are established, measure their dimensions (length and width) with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[4]

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment and control groups (n=8-10 mice per group).[4]

    • Control Group: Administer the vehicle solution.

    • Treatment Group(s): Administer 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione at doses determined from the MTD study (e.g., 10, 30 mg/kg).

  • Dosing and Monitoring:

    • Administer the compound and vehicle according to the chosen schedule (e.g., daily, 5 days/week) for 2-4 weeks.

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any signs of distress or toxicity.

  • Study Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the planned treatment period.

    • At the endpoint, euthanize the animals, and excise, weigh, and photograph the tumors.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

Potential Mechanism of Action: A Signaling Pathway Perspective

Given that many pyrimidine derivatives exert their anticancer effects by inhibiting kinase signaling pathways, a plausible mechanism for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione could involve the disruption of pathways like the RAF-MEK-ERK (MAPK) or PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.[4][8]

G cluster_pathway Potential Kinase Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Inhibitor->RAF Inhibitor->MEK

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Conclusion

The protocols outlined in this guide provide a comprehensive and scientifically grounded starting point for the in vivo evaluation of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in murine models. By leveraging knowledge from structurally similar pyrimidine and pyridopyrimidine compounds, researchers can confidently design and execute preclinical studies to assess the therapeutic potential of this novel agent. Careful attention to formulation, dose-range finding, and appropriate model selection will be paramount to generating high-quality, reproducible data.

References

  • BenchChem. (2025). Application Notes and Protocols for Testing 6-(butylamino)-1H-pyrimidine-2,4-dione Efficacy in Animal Models. BenchChem.
  • Di Paola, R., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. MDPI. [Link]

  • Hou, Z., et al. (n.d.). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. PMC. [Link]

  • Grattieri, M., et al. (2007). Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry. [Link]

  • Chen, Z., et al. (2025). Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues. European Journal of Medicinal Chemistry. [Link]

  • Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung. [Link]

  • Patel, R. V., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. [Link]

  • Li, X., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry. [Link]

  • Fijałkowski, M., et al. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. MDPI. [Link]

  • Gupta, M., et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. Medwin Publishers. [Link]

  • Patel, R. V., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Tel, T. H. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
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  • Kumar, A., et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. RASĀYAN Journal of Chemistry. [Link]

  • Tanç, M., et al. (2018). Synthesis and In Vitro Inhibition Effect of New Pyrido[2,3-d]pyrimidine Derivatives on Erythrocyte Carbonic Anhydrase I and II. PMC. [Link]

  • Iigo, M., et al. (2004). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology. [Link]

  • Al-Ostath, A. I., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

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Application

Application Notes and Protocols for High-Throughput Screening of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Introduction: The Therapeutic Potential of the Pyrido[2,3-d]pyrimidine Scaffold The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] This heterocyclic system is present in molecules demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Specifically, derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been identified as potent modulators of critical cellular signaling pathways, often through the inhibition of protein kinases.[4][5]

This document provides a comprehensive guide for the high-throughput screening (HTS) of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a representative member of this class, against eukaryotic Elongation Factor-2 Kinase (eEF-2K). eEF-2K is a key regulator of protein synthesis and is implicated in the survival of cancer cells under metabolic stress, making it a compelling target for oncology drug discovery.[6][7][8]

These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for a primary HTS campaign, hit confirmation, and data analysis. The methodologies described herein are designed to be robust, reproducible, and self-validating, ensuring the identification of high-quality, genuine hits.

Target Rationale: Eukaryotic Elongation Factor-2 Kinase (eEF-2K)

Eukaryotic Elongation Factor-2 Kinase (eEF-2K), also known as Calmodulin-dependent protein kinase III (CAMKIII), is an atypical serine/threonine kinase that plays a crucial role in regulating protein synthesis.[9][10] Its primary known substrate is eukaryotic elongation factor 2 (eEF2). Phosphorylation of eEF2 by eEF-2K at Threonine-56 inhibits its function, thereby slowing down the elongation phase of translation.[7] This mechanism is a vital cellular response to various stress conditions, including nutrient deprivation and hypoxia, as it conserves energy and resources.[7]

In many cancers, eEF-2K is overexpressed and its activity is heightened, allowing tumor cells to survive in the harsh, nutrient-poor microenvironment of a solid tumor.[7][9] Consequently, inhibition of eEF-2K presents a promising therapeutic strategy to selectively target cancer cells. The activity of eEF-2K is regulated by upstream signaling pathways, primarily activated by AMP-activated protein kinase (AMPK) and inhibited by the mammalian target of rapamycin complex 1 (mTORC1).[6][11]

eEF2K_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effect Nutrient Deprivation Nutrient Deprivation AMPK AMPK Nutrient Deprivation->AMPK activates mTORC1 mTORC1 eEF-2K eEF-2K mTORC1->eEF-2K inhibits (pS78/pS366) AMPK->eEF-2K activates (pS398) eEF2 eEF2 eEF-2K->eEF2 phosphorylates Protein Synthesis Protein Synthesis eEF2->Protein Synthesis promotes eEF2-P eEF2-P eEF2-P->Protein Synthesis inhibits

Figure 1: Simplified eEF-2K Signaling Pathway.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that begins with a robust primary screen and is followed by rigorous hit confirmation and characterization. The workflow outlined below is designed to minimize false positives and ensure that the identified hits are genuine modulators of the target.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Lead Optimization Assay_Development Assay Development (ADP-Glo™ Kinase Assay) Pilot_Screen Pilot Screen (Z' > 0.5) Assay_Development->Pilot_Screen Full_Library_Screen Full Library Screen (Single Concentration) Pilot_Screen->Full_Library_Screen Data_Analysis Primary Data Analysis (Hit Selection) Full_Library_Screen->Data_Analysis Hit_Confirmation Hit Re-test (Primary Assay) Data_Analysis->Hit_Confirmation Confirmed Hits Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Kinase-Glo™) Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR Validated Hits Selectivity_Profiling Selectivity Profiling SAR->Selectivity_Profiling Cell-based_Assays Cell-based Assays Selectivity_Profiling->Cell-based_Assays

Figure 2: High-Throughput Screening and Hit Validation Workflow.

Part 1: Primary High-Throughput Screening

For the primary screen, we will utilize the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[4][12][13] This assay is highly sensitive, robust, and amenable to HTS.[14] The luminescent signal is directly proportional to kinase activity, allowing for the identification of inhibitors.[4]

Materials and Reagents
ReagentSupplierCatalog Number
6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneVariesVaries
Recombinant Human eEF-2KVariesVaries
MH-1 Peptide SubstrateVariesVaries
ADP-Glo™ Kinase AssayPromegaV9101
ATP, 10mM SolutionVariesVaries
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)In-houseN/A
DMSO, AnhydrousVariesVaries
384-well, solid white, low-volume platesVariesVaries
Preparation of Solutions
  • Compound Stock Solution: Prepare a 10 mM stock solution of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in 100% DMSO.

  • Assay-Ready Plates: Serially dilute the compound stock solution to create assay-ready plates. For a primary screen at a final concentration of 10 µM, the compound concentration in the assay-ready plate will depend on the volume added to the assay well.

  • eEF-2K Enzyme Solution: Dilute the recombinant eEF-2K in kinase buffer to the desired concentration. The optimal concentration should be determined during assay development to ensure the reaction is in the linear range.

  • Substrate/ATP Mix: Prepare a solution containing the MH-1 peptide substrate and ATP in kinase buffer. The final concentrations in the assay should be at or near the Km for each, to be determined during assay development.

HTS Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format.

  • Compound Addition: Add 50 nL of the compound solution from the assay-ready plate to the wells of a 384-well assay plate.

  • Enzyme Addition: Add 2.5 µL of the diluted eEF-2K enzyme solution to all wells.

  • Initiate Kinase Reaction: Add 2.5 µL of the Substrate/ATP mix to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Develop Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure the luminescence using a plate reader.

Plate Layout and Controls

A robust plate layout with appropriate controls is essential for assessing assay quality and for data normalization.[2][15][16]

  • Negative Controls (0% Inhibition): Wells containing DMSO instead of the test compound. These represent the maximum kinase activity.

  • Positive Controls (100% Inhibition): Wells containing a known, potent eEF-2K inhibitor at a concentration that fully inhibits the enzyme. If a known inhibitor is not available, wells without the enzyme can serve as a proxy for background signal.

  • Test Compound Wells: Wells containing the library compounds.

A typical 384-well plate layout would dedicate specific columns to controls (e.g., columns 23 and 24).[15]

Data Analysis and Quality Control

1.5.1. Z'-Factor Calculation

The Z'-factor is a statistical measure of the quality of an HTS assay.[17][18][19][20] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5][17][20]

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

    • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

1.5.2. Hit Selection

Hits from the primary screen are typically selected based on a predefined threshold of inhibition. A common method is to use a cutoff based on the mean and standard deviation of the sample population or the negative controls. For example, compounds that exhibit an inhibition greater than three times the standard deviation of the negative controls may be considered primary hits.

Part 2: Hit Confirmation and Characterization

Primary hits must undergo a rigorous confirmation process to eliminate false positives and to characterize their potency.[21][22]

Hit Re-confirmation

The first step is to re-test the primary hits in the same ADP-Glo™ assay to confirm their activity. This eliminates errors from initial screening, such as those due to compound precipitation or dispensing errors.

Dose-Response Curves and IC₅₀ Determination

Confirmed hits should be tested over a range of concentrations (typically an 8- to 10-point dose-response curve) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).[3][23][24][25]

  • Prepare serial dilutions of the confirmed hit compound.

  • Perform the ADP-Glo™ kinase assay as described in section 1.3 with the different compound concentrations.

  • Normalize the data to the positive and negative controls (% Inhibition).

  • Plot the % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[23][24][25]

Orthogonal Assay for Hit Validation

An orthogonal assay, which measures the same biological endpoint through a different technology, is crucial for validating hits and ruling out assay-specific artifacts (e.g., inhibition of the luciferase enzyme in the ADP-Glo™ assay).[26][27][28] A suitable orthogonal assay is the Kinase-Glo® Luminescent Kinase Assay, which measures kinase activity by quantifying the amount of ATP remaining in the reaction.[29]

Principle: In the Kinase-Glo® assay, a true inhibitor of eEF-2K will result in less ATP being consumed, leading to a higher luminescent signal. This is the opposite of the ADP-Glo™ assay, where an inhibitor leads to a lower signal. A compound that inhibits the luciferase enzyme itself would show a low signal in both assays, thus identifying it as a false positive.[29]

Protocol Summary (Kinase-Glo®):

  • Set up the kinase reaction as described in section 1.3 (steps 1-4).

  • Add a volume of Kinase-Glo® Reagent equal to the volume in the well.

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence.

Validated hits are those that show a dose-dependent effect in both the primary and orthogonal assays.

Part 3: Advanced Characterization and Next Steps

Validated hits from the orthogonal assay can be progressed to further studies:

  • Mechanism of Action Studies: Determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.

  • Selectivity Profiling: Screen the validated hits against a panel of other kinases to assess their selectivity. High selectivity is a desirable property for a drug candidate to minimize off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the hit compound to understand the relationship between its chemical structure and biological activity, with the goal of improving potency and other drug-like properties.

  • Cell-based Assays: Evaluate the activity of the compounds in a cellular context to confirm their ability to inhibit eEF-2K in a more physiologically relevant system.

Conclusion

The protocols and application notes provided here offer a robust framework for the high-throughput screening of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its analogs against eEF-2K. By following a systematic workflow of primary screening, hit confirmation with dose-response analysis, and validation with an orthogonal assay, researchers can confidently identify and prioritize genuine inhibitors of this important cancer target. This structured approach, grounded in sound scientific principles and quality control, is essential for the successful discovery of novel therapeutic agents.

References

  • Dalby, K. N., & Wu, J. (2014). High-throughput screens for eEF-2 kinase. Methods in molecular biology (Clifton, N.J.), 1179, 157–170. [Link]

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  • El-Sayed, M. A., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(24), 5936. [Link]

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Sources

Method

Formulation Strategy for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Overcoming BCS Class II Limitations via Spray-Dried Amorphous Solid Dispersions

Executive Summary The compound 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione serves as a highly privileged core scaffold in the development of targeted oncology therapeutics, particularly for KRAS G12C and EGFR tyrosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione serves as a highly privileged core scaffold in the development of targeted oncology therapeutics, particularly for KRAS G12C and EGFR tyrosine kinase inhibitors (1[1]). Despite its potent pharmacophoric utility, formulating this molecule for oral administration presents severe biopharmaceutical challenges. The rigid, planar bicyclic ring system drives extensive intermolecular π−π stacking, while the dione motif establishes a robust hydrogen-bond network. This results in an exceptionally high crystal lattice energy, rendering the compound practically insoluble in aqueous gastrointestinal fluids (BCS Class II/IV).

To achieve therapeutically viable oral bioavailability, the crystalline lattice must be bypassed. This application note details a comprehensive, self-validating protocol for formulating 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as an Amorphous Solid Dispersion (ASD) utilizing Spray-Dried Dispersion (SDD) technology.

Physicochemical Profiling & Formulation Rationale

The Causality of Poor Solubility

Kinase inhibitors utilizing the pyrido-pyrimidine scaffold frequently suffer from dissolution-rate-limited absorption (2[2]). The thermodynamic penalty required to break the crystal lattice of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione prevents the generation of a sufficient concentration gradient across the intestinal epithelium.

Why Spray Drying over Hot-Melt Extrusion (HME)?

While HME is a standard technique for generating ASDs, the high melting point of the pyrido-pyrimidine dione core often exceeds the thermal degradation limits of pharmaceutical polymers (3[3]). Spray drying circumvents thermal stress by dissolving both the API and a stabilizing polymer in a common volatile solvent. Rapid solvent evaporation kinetically traps the drug in a high-energy amorphous state, creating a "spring" effect upon ingestion.

To prevent subsequent recrystallization (the "parachute" effect), Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is selected as the carrier matrix. HPMCAS provides steric hindrance and, at intestinal pH, ionic repulsion that effectively maintains drug supersaturation (4[4]).

G Ingestion Oral Ingestion (ASD Formulation) Dissolution Gastric/Intestinal Dissolution Ingestion->Dissolution Spring The 'Spring' (Rapid Supersaturation) Dissolution->Spring Parachute The 'Parachute' (Polymer Inhibition) Spring->Parachute Prevents Precipitation Absorption Intestinal Permeation (Enterocytes) Spring->Absorption Parachute->Absorption Systemic Systemic Circulation (High Bioavailability) Absorption->Systemic

Spring and parachute mechanism of ASDs enhancing oral bioavailability.

Experimental Protocols

The following self-validating workflow ensures thermodynamic miscibility before scaling up to the spray dryer.

Protocol 1: Pre-formulation Polymer Screening (Solvent Casting)

Purpose: To visually and analytically validate API-polymer miscibility, preventing phase separation during scale-up.

  • Solvent Preparation: Prepare a 9:1 (v/v) mixture of Dichloromethane (DCM) and Methanol (MeOH). This binary system ensures dissolution of both the lipophilic API (DCM) and the hydrophilic polymer domains (MeOH).

  • Solution Generation: Dissolve 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and HPMCAS (M-grade) at a 1:3 drug-to-polymer ratio in the solvent mixture to achieve a 5% (w/v) total solids concentration.

  • Casting: Pipette 2 mL of the homogeneous solution onto a Teflon-coated petri dish.

  • Evaporation: Place the dish in a vacuum desiccator at 25°C for 24 hours to remove residual solvent.

  • Self-Validation Check: Inspect the film. A transparent film indicates a single-phase amorphous solid solution. An opaque or cloudy film indicates phase separation or API crystallization, necessitating a change in polymer or drug loading.

Protocol 2: Spray Drying Process (SDD)

Purpose: To manufacture the Amorphous Solid Dispersion powder.

  • Feed Solution: Prepare 500 mL of the validated 1:3 API:HPMCAS solution (5% w/v solids) in DCM/MeOH (9:1 v/v). Stir continuously to ensure no particulate matter remains.

  • Equipment Setup: Utilize a laboratory-scale spray dryer (e.g., Büchi B-290) equipped with a two-fluid nozzle (0.7 mm) and a high-performance cyclone.

  • Parameter Optimization:

    • Inlet Temperature: Set to 75°C (above the boiling point of the solvent mixture but well below the polymer's glass transition temperature, Tg​ ).

    • Outlet Temperature: Maintain between 40°C–45°C by adjusting the feed rate.

    • Feed Rate: 5–7 mL/min.

    • Atomization Gas: Nitrogen at 40 mm (rotameter).

  • Collection & Secondary Drying: Collect the resulting SDD powder from the cyclone. Transfer to a vacuum oven at 40°C for 48 hours to reduce residual DCM/MeOH to below ICH Q3C limits.

Protocol 3: Downstream Processing (Tableting)

Purpose: To convert the intermediate SDD powder into a final administrable oral dosage form.

  • Blending: Sieve the SDD powder through a 30-mesh screen. Blend with extragranular excipients: Microcrystalline Cellulose (filler, 30% w/w), Croscarmellose Sodium (superdisintegrant, 5% w/w), and Colloidal Silicon Dioxide (glidant, 1% w/w) for 15 minutes.

  • Lubrication: Add Magnesium Stearate (0.5% w/w) and blend for an additional 3 minutes.

  • Compression: Compress the blend using a rotary tablet press equipped with standard concave tooling, targeting a tablet hardness of 10–12 kp to ensure structural integrity without compromising disintegration time.

G API 6-Chloro-PPD API (Crystalline) Mixing Solution Preparation (Clear Homogeneous) API->Mixing Polymer HPMCAS Polymer (Stabilizer) Polymer->Mixing Solvent Organic Solvent (DCM/MeOH) Solvent->Mixing SprayDrying Spray Drying (Atomization & Drying) Mixing->SprayDrying Secondary Secondary Drying (Vacuum Oven) SprayDrying->Secondary Tablet Final Oral Dosage (Tablet/Capsule) Secondary->Tablet

Manufacturing workflow of 6-Chloro-PPD Amorphous Solid Dispersion via Spray Drying.

In Vitro & In Vivo Evaluation Data

To validate the efficacy of the SDD formulation, non-sink dissolution testing in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) and subsequent pharmacokinetic (PK) profiling in a preclinical canine model are summarized below. The ASD formulation demonstrates a robust "spring and parachute" profile, maintaining supersaturation for over 120 minutes.

Formulation TypeSolid StateFaSSIF Cmax​ (µg/mL)In Vivo Cmax​ (ng/mL)In Vivo AUC0−24h​ (ng·h/mL)Relative Bioavailability
Neat API Crystalline1.2453101.0x (Baseline)
Physical Mixture Crystalline + Polymer2.5885401.7x
SDD Formulation Amorphous (ASD)48.61,85012,40040.0x

Table 1: Comparative dissolution and pharmacokinetic data demonstrating the superior performance of the SDD formulation.

References

  • Source: Google Patents (EA045678B1)
  • Recent Advances in Boosting EGFR Tyrosine Kinase Inhibitors-Based Cancer Therapy Source: Molecular Pharmaceutics, ACS Publications URL
  • Source: Google Patents (KR20250041176A)
  • Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors Source: Publishing at the Library, University of Alberta URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Welcome to the Application Scientist Support Center. The synthesis of 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a critical foundational step in the development of various kinase inhibitors and pharmacological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a critical foundational step in the development of various kinase inhibitors and pharmacological agents. The most robust method for its preparation is the solvent-free thermal fusion of 2-amino-5-chloronicotinic acid with urea, as established in1 [1].

However, because this is a solid-state reaction relying on thermal decomposition, researchers frequently encounter yield bottlenecks related to heat transfer, stoichiometry, and pH-sensitive workups. This guide provides the mechanistic rationale, a self-validating protocol, and a targeted troubleshooting Q&A to help you achieve >80% yields consistently.

Mechanistic Rationale & Pathway

To troubleshoot effectively, you must understand the causality of the reaction. This is not a standard solvent-based condensation. At 280°C, urea undergoes rapid thermal decomposition to generate isocyanic acid (HNCO) and ammonia. The isocyanic acid acts as the active electrophile, attacking the primary amine of the nicotinic acid to form a ureido intermediate, which subsequently dehydrates to close the pyrimidine ring.

Mechanism Urea Urea (Solid) 8 Equivalents Decomp Thermal Decomposition (280°C) Urea->Decomp Reactive Isocyanic Acid (HNCO) + Ammonia (NH3) Decomp->Reactive Ureido Ureido Intermediate Reactive->Ureido Nucleophilic Attack Nicotinic 2-Amino-5-chloronicotinic acid Nicotinic->Ureido Cyclization Intramolecular Cyclization (- H2O) Ureido->Cyclization Product 6-Chloropyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione Cyclization->Product

Mechanistic pathway of the urea fusion reaction generating the pyrimidine-2,4-dione ring.

Quantitative Optimization Data

The following table summarizes the critical parameters that dictate the success or failure of the fusion reaction.

ParameterSuboptimal ConditionOptimal ConditionCausality / Effect on Yield
Urea Stoichiometry 1.0 - 3.0 equivalents8.0 equivalents Urea sublimates heavily at 280°C. An 8x excess ensures a saturated in-situ atmosphere of isocyanic acid.
Reaction Heating Direct Heating MantleDeep Sand Bath (280°C) Direct mantles cause localized hot spots (>300°C), leading to precursor charring and tar formation.
Mixing Method Spatula stirringMortar & Pestle Grinding Solid-state reactions require maximized surface area contact prior to the melting phase.
Precipitation pH pH < 6.0 (Acidic)pH 8.0 (Slightly alkaline) Over-acidification protonates the fused ring nitrogens, increasing aqueous solubility and destroying isolated yield.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific visual or physical checkpoint has been met.

Step 1: Intimate Mixing

  • Action: Combine 2-amino-5-chloronicotinic acid (5.96 g, 28.51 mmol) with urea (13.7 g, 228.1 mmol, 8.0 equiv) in a ceramic mortar.

  • Action: Grind vigorously with a pestle for 10-15 minutes.

  • Validation Checkpoint: The mixture must become a completely homogeneous, ultra-fine white powder. Any visible distinct crystals mean mixing is incomplete, which will result in unreacted starting material.

Step 2: Thermal Fusion

  • Action: Transfer the powder to an open round-bottom flask. Embed the flask deeply into a sand bath pre-heated to exactly 280°C.

  • Action: Allow the mixture to heat without stirring.

  • Validation Checkpoint: You will observe a three-stage physical transition:

    • The powder will melt into a bubbling, clear/yellowish liquid.

    • Heavy gas evolution (ammonia vapor) will occur.

    • Critical Check: The liquid will spontaneously solidify into a hard mass despite the high temperature. This phase change confirms the formation of the high-melting-point pyrimidinedione product. Remove from heat immediately after complete solidification.

Step 3: Alkaline Dissolution

  • Action: Allow the flask to cool to room temperature. Add 500 mL of 2N NaOH solution.

  • Action: Stir vigorously (or use a glass rod to break the mass) until the solid is dissolved.

  • Action: Filter the solution through a Celite pad to remove insoluble charred byproducts.

  • Validation Checkpoint: The filtrate should be clear and yellowish.

Step 4: pH-Controlled Precipitation

  • Action: Submerge a calibrated pH probe into the stirring filtrate.

  • Action: Add 6N HCl dropwise.

  • Validation Checkpoint: Stop the addition exactly when the meter reads pH 8.0 . A thick, pale precipitate will crash out of the solution rapidly. Filter, wash with cold distilled water, and dry in vacuo.

Workflow A 2-Amino-5-chloronicotinic acid + Urea (8 eq) B Intimate Grinding (Mortar & Pestle) A->B C Thermal Fusion (Sand Bath, 280°C) B->C D Alkaline Dissolution (2N NaOH) & Filtration C->D E Neutralization (6N HCl to pH 8) D->E F Precipitation & Collection E->F

Step-by-step experimental workflow for the solvent-free fusion synthesis.

Troubleshooting & FAQs

Q: My reaction mixture turns into a black, tarry substance instead of a solid mass. What is causing this degradation? A: This is a classic symptom of localized overheating. If you are using a standard heating mantle, the glass in direct contact with the heating elements can easily exceed 300°C, causing the 2-amino-5-chloronicotinic acid to char before it can react with the isocyanic acid. Fix: Always use a deep sand bath. Sand provides high thermal mass and uniform heat distribution, ensuring the entire flask reaches the 280°C target simultaneously without hot spots.

Q: I used a 1:2 molar ratio of starting material to urea to save reagents, but my yields are under 20%. Why is the literature standard so high (1:8)? A: At 280°C, a significant portion of the urea simply sublimates or evaporates out of the reaction vessel before it can decompose and react. The 8-fold excess is not for stoichiometry; it acts as a kinetic buffer to maintain a saturated atmosphere of reactive isocyanic acid in the melt phase. Reducing the urea equivalents starves the reaction of its electrophile.

Q: During the workup, I added HCl until the solution was strongly acidic (pH 2), but I got very little precipitate. Where is my product? A: Your product is currently dissolved in the aqueous filtrate. 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione contains basic nitrogen atoms in the fused ring system. Dropping the pH too low protonates these nitrogens, forming a highly water-soluble hydrochloride salt. Fix: You must strictly neutralize to pH 8.0 . If you have overshot the pH, carefully back-titrate with 1N NaOH until the solution reaches pH 8 to crash out the product.

Q: The fusion mass is rock-hard and won't dissolve easily in the 2N NaOH. Can I heat it? A: Yes, gentle warming (up to 50–60°C) and mechanical disruption (using a robust glass stirring rod or a sonicator) will help break up the solid mass. However, avoid boiling the strongly alkaline solution for extended periods, as prolonged exposure to hot strong base risks hydrolytic ring-opening of the newly formed pyrimidine-2,4-dione system.

Q: Can I scale up this solvent-free fusion reaction directly to a 100g batch? A: Direct scale-up of solid-state fusion reactions is notoriously difficult due to poor heat transfer in large solid masses. The outside of the mass will char before the inside reaches the melting point. Fix: For larger scales, do not use a static flask. You must use a mechanically stirred reactor capable of handling high-viscosity melts, or transition to a high-boiling solvent-based method (e.g., refluxing in N-methyl-2-pyrrolidone (NMP) or diphenyl ether), though the reaction kinetics will differ from the neat fusion.

References

  • Source: Comptes Rendus de l'Académie des Sciences (Comptes Rendus Chimie)

Sources

Optimization

Technical Support Center: Troubleshooting 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Solubility

Overview: 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a highly planar, fused bicyclic heterocyclic compound. The presence of the pyrimidine-2,4-dione core establishes a rigid intermolecular hydrogen-bonding netwo...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a highly planar, fused bicyclic heterocyclic compound. The presence of the pyrimidine-2,4-dione core establishes a rigid intermolecular hydrogen-bonding network, while the 6-chloro substituent increases lipophilicity. This combination results in a classic "brick-dust" molecule—characterized by a high melting point (>200°C) and exceptionally poor solubility in both aqueous buffers and standard organic solvents[1][2]. This guide provides field-proven strategies to overcome these developability challenges for in vitro and in vivo applications.

Diagnostic FAQs: Understanding the Solubility Barrier

Q: Why does 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione precipitate immediately upon dilution in my assay buffer? A: This compound is a "brick-dust" molecule, meaning its solubility is limited by high crystal lattice energy rather than just solvation (unlike "grease-ball" molecules which are highly lipophilic but have low melting points)[3]. When you dissolve it in a strong solvent like DMSO and dilute it into an aqueous buffer, the solvent capacity drops exponentially. The compound rapidly reorganizes into its highly stable crystalline lattice, causing precipitation (crashing out)[2].

Q: Can I use lipid-based formulations (LBFs) to dissolve it for in vivo dosing? A: Generally, no. Brick-dust molecules exhibit poor solubility in lipoidal vehicles as well as water[4]. Standard lipid nanoemulsions or self-microemulsifying drug delivery systems (SMEDDS) are ineffective because the compound will not partition into the lipid phase at therapeutically relevant concentrations[1][3]. Instead, crystal modification, amorphous solid dispersions (ASDs), or cyclodextrin complexation are required[1][5].

Quantitative Solubilization Data

To select the appropriate formulation strategy, refer to the expected solubility enhancements observed in similar poorly soluble kinase inhibitors and brick-dust molecules:

Solubilization StrategyMechanism of ActionExpected Solubility / Bioavailability EnhancementLimitations
Nanocrystal Formation (100 nm) Increased surface area to volume ratio.~1.02-fold increase in solubility[1].Negligible thermodynamic solubility increase; physical instability[3].
Co-amorphous System (e.g., NaTC) Disruption of crystal lattice; high energy state.~8.5-fold increase in aqueous solubility[4].Risk of recrystallization during storage[4].
Cyclodextrin Complexation (HPβCD) Encapsulation of hydrophobic moieties in a hydrophilic shell.Significant increase (often >100-fold depending on K_1:1 binding)[5].Bulky excipient; competitive displacement in vivo[5].
pH Modulation + Cosolvency Ionization of weakly acidic dione N-H + solvent disruption.Up to 4000-fold increase in solubility[6].Precipitation risk upon pH normalization in the GI tract[2][6].
Phosphate Prodrug Synthesis Covalent addition of an ionizable phosphate group.Up to 14-fold increase in oral bioavailability[7].Requires synthetic chemistry resources and PK validation[7].

In Vitro Troubleshooting: Solubilization Workflows

For cell-free or cell-based in vitro assays, maintaining the compound in solution without toxic concentrations of organic solvents is critical.

Methodology 1: Step-by-Step Cyclodextrin-Mediated Solubilization

Cyclodextrins (like HPβCD or SBECD) form inclusion complexes that shield the hydrophobic chloro-aromatic system while maintaining aqueous compatibility[5][8].

Materials:

  • 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione powder

  • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in PBS (pH 7.4)

  • DMSO (Cell culture grade)

  • Bath sonicator and thermomixer

Protocol:

  • Primary Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO. Note: If the compound resists dissolution, warm the DMSO to 40°C and sonicate for 15 minutes.

  • Excipient Preparation: Prepare a 20% (w/v) HPβCD solution in your target aqueous buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Complexation: Slowly add the DMSO stock dropwise to the HPβCD solution while vortexing vigorously. Do not exceed a final DMSO concentration of 1-2% (v/v) to prevent cellular toxicity.

  • Equilibration: Incubate the mixture on a thermomixer at 37°C for 2 hours to allow the thermodynamic equilibrium of the inclusion complex to establish[5].

  • Verification: Centrifuge at 10,000 x g for 10 minutes. Check for a visible pellet. If a pellet forms, the compound has exceeded the complexation capacity; reduce the target concentration.

InVitroWorkflow N1 Solid Compound (Brick Dust) N2 100% DMSO Stock (10 mM) N1->N2 Dissolve N3 Direct Aqueous Dilution N2->N3 Unformulated N6 Dropwise Addition + Vortexing N2->N6 Formulated N4 Precipitation / Assay Failure N3->N4 Solvent Shift N5 20% HPβCD Buffer N5->N6 Excipient N7 Equilibration (37°C, 2h) N6->N7 Complexation N8 Soluble Inclusion Complex (Assay Ready) N7->N8 Centrifuge & Verify

Caption: In vitro solubilization workflow comparing direct dilution failure vs. cyclodextrin complexation.

In Vivo Formulation: Overcoming Dissolution-Limited Absorption

For in vivo pharmacokinetic (PK) or efficacy studies, the compound must dissolve in the gastrointestinal fluids. Brick-dust molecules typically exhibit BCS Class II or IV behavior, where absorption is severely limited by the dissolution rate[2].

Methodology 2: Preparation of an Amorphous Solid Dispersion (ASD)

Converting the highly stable crystalline lattice into an amorphous state increases the free energy and apparent solubility of the drug[2][4]. Since the melting point of this compound is >200°C, Hot-Melt Extrusion (HME) is not feasible due to the risk of thermal degradation[8]. Solvent evaporation (Spray Drying or Rotary Evaporation) is the preferred method[3].

Materials:

  • 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Polymer matrix: Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC)

  • Solvent system: DMF/Methanol mixture (due to poor solubility in standard volatile solvents)

Protocol:

  • Co-dissolution: Dissolve the compound and the polymer (e.g., 1:4 drug-to-polymer ratio) in a suitable solvent mixture (e.g., 1:1 DMF:Methanol). Ensure complete dissolution; any remaining microscopic crystals will seed recrystallization[2].

  • Solvent Removal: Rapidly remove the solvent using a spray dryer (inlet temp optimized for the solvent) or a rotary evaporator under high vacuum. Rapid drying is essential to "freeze" the molecules in the amorphous state[3].

  • Secondary Drying: Place the resulting film/powder in a vacuum desiccator for 24-48 hours to remove residual organic solvents.

  • Characterization: Verify the amorphous nature using Powder X-Ray Diffraction (PXRD) (confirming the absence of sharp Bragg peaks) and Differential Scanning Calorimetry (DSC) (confirming the presence of a single glass transition temperature, Tg, and absence of a melting endotherm)[4].

  • Suspension: Suspend the ASD powder in an aqueous vehicle (e.g., 0.5% Methylcellulose) immediately prior to oral gavage.

InVivoPathway C1 Crystalline API (High Lattice Energy) C2 GI Tract (pH 1.2 - 7.4) C1->C2 Oral Dosing A1 Polymer Co-dissolution C1->A1 ASD Formulation C3 Fecal Excretion (Poor Bioavailability) C2->C3 No Dissolution A4 Supersaturation in GI Fluid C2->A4 Rapid Dissolution A2 Rapid Solvent Evaporation A1->A2 Process A3 Amorphous Solid Dispersion (High Free Energy) A2->A3 Solidify A3->C2 Oral Dosing A5 Systemic Circulation (High Bioavailability) A4->A5 Absorption

Caption: Pharmacokinetic absorption pathway of crystalline API versus an Amorphous Solid Dispersion (ASD).

Advanced Strategies: Chemical Modification

If physical formulation strategies (ASD, complexation) fail to achieve the required exposure for dose escalation, chemical modification is necessary.

  • Lipophilic Salts: While standard salts (e.g., HCl, Na+) often fail to improve the lipid solubility of brick-dust molecules, forming lipophilic salts (e.g., docusate salts) can significantly enhance solubility in lipidic excipients (>100 mg/g), allowing for the use of lipid-based formulations[9].

  • Phosphate Prodrugs: The N-H groups of the pyrimidine-2,4-dione ring can be targeted for the synthesis of direct or linker-enabled phosphate prodrugs. This covalent modification introduces a highly ionizable group that drastically increases aqueous solubility. Upon oral administration, endogenous alkaline phosphatases in the GI tract cleave the phosphate, releasing the active parent compound at the site of absorption, potentially improving oral bioavailability up to 14-fold[7].

References

  • Williams, H. D., et al. "Improving the Water Solubility of Poorly Soluble Drugs." Basicmedical Key, 08 May 2017. URL:[Link]

  • "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Drying Methods." PMC - National Institutes of Health. URL: [Link]

  • "SPECIAL FEATURE - Solubility & Bioavailability: Utilizing Enabling Technologies." Drug Development & Delivery, 23 Mar 2022. URL:[Link]

  • "How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations." American Pharmaceutical Review, 01 Apr 2024. URL: [Link]

  • "Formation of a Stable Co-Amorphous System for a Brick Dust Molecule by Utilizing Sodium Taurocholate with High Glass Transition Temperature." PMC - National Institutes of Health, 27 Dec 2022. URL:[Link]

  • "Solubilization of a Poorly Soluble B-Raf (Rapidly Accelerated Fibrosarcoma) Inhibitor: From Theory to Application." PubMed, 15 Jan 2018. URL: [Link]

  • "Solubilization techniques used for poorly water-soluble drugs." Chinese Pharmaceutical Association. URL: [Link]

  • "Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations." Molecular Pharmaceutics - ACS Publications, 03 Apr 2018. URL:[Link]

  • "Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation." ResearchGate, 13 Jul 2020. URL: [Link]

  • "Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation." PubMed, 07 Jan 2026. URL: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione functionalization

Welcome to the Technical Support Center for the functionalization of 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione . This nitrogen-containing heterocyclic system is a privileged scaffold in medicinal chemistry, extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione . This nitrogen-containing heterocyclic system is a privileged scaffold in medicinal chemistry, extensively utilized in the development of tyrosine kinase inhibitors and antifolate agents due to its structural mimicry of endogenous purines[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the unique synthetic challenges associated with this electron-deficient building block.

Core Functionalization Workflows

The functionalization of the 6-chloropyrido[2,3-d]pyrimidine core typically diverges into two primary pathways: direct N-alkylation of the uracil-like ring, or global chlorination followed by regioselective cross-coupling and nucleophilic aromatic substitution (SNAr)[1],[2].

G Start 6-Chloropyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione Chlorination Chlorination (POCl3, DMF) Reflux 6h Start->Chlorination NAlkylation N-Alkylation (R-X, Base) Regioselectivity: N1 vs N3 Start->NAlkylation Trichloro 2,4,6-Trichloropyrido [2,3-d]pyrimidine Chlorination->Trichloro SNAr SNAr with Amines/Alcohols (Selective at C4) Trichloro->SNAr Alkylated N-Alkylated Derivatives (e.g., 3-methyl) NAlkylation->Alkylated C4Substituted 4-Substituted-2,6-dichloro pyrido[2,3-d]pyrimidine SNAr->C4Substituted Suzuki Suzuki-Miyaura Coupling (Pd cat., Aryl-B(OH)2) C4Substituted->Suzuki Final Polysubstituted pyrido[2,3-d]pyrimidine Suzuki->Final

Figure 1: Divergent functionalization pathways for 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why am I getting poor yields and incomplete conversion during the chlorination of 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with POCl₃? A1: The uracil-like pyrimidine-2,4-dione ring is highly stable. For POCl₃ to act, the lactam must tautomerize to the lactim (hydroxy) form, which is thermodynamically disfavored.

  • Causality: POCl₃ alone is an insufficient electrophile to drive this equilibrium.

  • Solution: You must add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier-Haack reagent in situ[1],[2]. Alternatively, adding a tertiary amine base (like N,N-diethylaniline) acts as an acid scavenger and actively promotes lactim formation.

Q2: In the 2,4,6-trichloropyrido[2,3-d]pyrimidine intermediate, how do I ensure SNAr occurs selectively at C4 rather than C2? A2: Regioselectivity is governed by the electronic landscape of the fused system.

  • Causality: The C4 position is the most electrophilic carbon because the transition state for nucleophilic attack is stabilized by the para-like electron-withdrawing effect of the N1 nitrogen and the ortho-effect of N3[3]. Attack at C2 is less favored due to competing resonance stabilization from the adjacent nitrogens.

  • Solution: Maintain strict stoichiometric control (1.0 equivalent of the nucleophile) and perform the reaction at 0 °C in a non-polar solvent like DCM or THF. Elevated temperatures will provide enough kinetic energy to overcome the activation barrier for C2 substitution, leading to unwanted 2,4-disubstituted byproducts.

Q3: My Suzuki-Miyaura cross-coupling at the C6-chloro position is failing. What is the mechanism of this failure and how do I fix it? A3: The C6-chloro position on the pyridine ring is significantly less activated for oxidative addition by Palladium compared to the pyrimidine C2/C4 positions.

  • Causality: The electron density at C6 is relatively high. Furthermore, if the C2/C4 positions contain free amines (from previous SNAr steps), these heteroatoms can chelate the Palladium catalyst, trapping it in an inactive resting state[4].

  • Solution: Abandon standard catalysts like Pd(PPh₃)₄. You must use highly active, electron-rich Buchwald-type phosphine ligands (e.g., XPhos) or pre-formed palladacycles (e.g., XPhos Pd G3) to accelerate oxidative addition into the recalcitrant C-Cl bond[3],[4].

Quantitative Data: Catalyst Optimization

To demonstrate the causality of catalyst selection on the C6-chloro position, the following table summarizes the optimization of a Suzuki-Miyaura coupling on a 4-amino-2,6-dichloropyrido[2,3-d]pyrimidine intermediate.

Table 1: Optimization of Suzuki-Miyaura Coupling at the C6 Position

Catalyst SystemLigand TypeBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)MonodentateNa₂CO₃Toluene/EtOH90<10Sluggish oxidative addition into C-Cl bond; starting material recovered[4].
Pd(dppf)Cl₂ (5 mol%)BidentateK₂CO₃Dioxane/H₂O9035Moderate conversion; competing protodehalogenation observed.
Pd₂(dba)₃ / XPhosBuchwaldCs₂CO₃Dioxane/H₂O10088Electron-rich ligand accelerates oxidative addition and prevents chelation[3].
XPhos Pd G3 (2 mol%)Pre-catalystK₃PO₄t-Amyl OH10094 Rapid activation; prevents catalyst resting state issues entirely.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trichloropyrido[2,3-d]pyrimidine

This protocol utilizes a Vilsmeier-Haack driven chlorination to overcome lactam stability[1],[2].

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 6-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione (5.0 g, 25.3 mmol).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 50 mL) followed by 3 drops of anhydrous DMF. Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Reaction: Equip the flask with a reflux condenser and heat to 110 °C (reflux) for 6 hours under a nitrogen atmosphere. The suspension will gradually become a homogeneous dark solution.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, quench in 1 mL cold NaHCO₃/DCM, and spot on a silica TLC plate (Hexanes/EtOAc 1:1). The starting material (Rf = 0.1) must be completely consumed, replaced by a non-polar UV-active spot (Rf = 0.7).

  • Concentration: Cool to room temperature and concentrate the reaction mixture under reduced pressure to remove excess POCl₃. Do not heat the water bath above 60 °C during evaporation to prevent decomposition.

  • Quenching: Dissolve the viscous residue in DCM (50 mL) and add it dropwise to a vigorously stirred mixture of ice-water (200 mL) and DCM (350 mL) at 0 °C.

  • Isolation: Separate the layers. Extract the aqueous layer with DCM (2 x 100 mL). Wash the combined organic layers with cold saturated NaHCO₃ solution until the aqueous phase reaches pH 8[2].

  • Purification: Dry over MgSO₄, filter, and concentrate. Triturate the crude product with cold diethyl ether to afford 2,4,6-trichloropyrido[2,3-d]pyrimidine as a yellow solid (Typical yield: 64-70%)[2].

Protocol 2: Regioselective SNAr at the C4 Position

This protocol leverages the electronic disparity between C2 and C4 to achieve mono-substitution[3].

  • Setup: Dissolve 2,4,6-trichloropyrido[2,3-d]pyrimidine (1.0 eq, 2.0 mmol) in anhydrous THF (10 mL, 0.2 M) and cool to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 2.4 mmol).

  • Nucleophile Addition: Dissolve the desired primary or secondary amine (1.0 eq, 2.0 mmol) in THF (2 mL) and add it dropwise over 15 minutes to prevent local concentration spikes.

  • Reaction: Stir at 0 °C for 2 hours.

  • Self-Validation Checkpoint: LC-MS analysis should show a single major peak corresponding to the mono-substituted mass [M+H]⁺. If a di-substituted mass is observed, the amine addition was too rapid or the temperature exceeded 5 °C.

  • Workup: Quench with water (10 mL), extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and purify via flash chromatography to yield the 4-amino-2,6-dichloropyrido[2,3-d]pyrimidine derivative.

References

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences, 2019. URL: [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC, 2021. URL: [Link]

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. Journal of Medicinal Chemistry - ACS Publications, 2013. URL: [Link]

Sources

Optimization

Preventing degradation of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione during long-term storage

A Guide to Ensuring Stability During Long-Term Storage Welcome to the technical support guide for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This resource, designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability During Long-Term Storage

Welcome to the technical support guide for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting protocols to ensure the chemical integrity of this important synthetic intermediate during long-term storage. As Senior Application Scientists, we have compiled this guide based on the compound's chemical nature, established principles of heterocyclic chemistry, and field-proven best practices.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Q1: What are the optimal conditions for the long-term storage of this compound?

To minimize degradation, the compound should be stored under controlled conditions that protect it from the primary environmental antagonists: moisture, heat, and light.

Causality: The molecule possesses a chloro-substituent on a pyridine ring fused to a pyrimidinedione core. This chloro group is the most reactive site, susceptible to nucleophilic displacement, particularly hydrolysis.[1] The heterocyclic ring system can also absorb UV light, potentially leading to photodegradation.[2] Like most complex organic molecules, elevated temperatures can accelerate decomposition reactions.[3]

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommended ConditionScientific Rationale
Temperature -20°C to +4°CReduces the kinetic rate of all potential degradation reactions, including hydrolysis and thermal decomposition. Some suppliers recommend cold-chain transportation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen. This is critical to prevent hydrolysis of the reactive chloro group.
Light Amber Vial / Dark LocationThe aromatic and heterocyclic rings can absorb UV-Vis light, which may induce photochemical reactions and degradation.[5]
Container Tightly Sealed, Non-reactivePrevents moisture ingress and ensures no interaction between the compound and the container material. Glass is preferred.
Q2: What are the most likely degradation pathways for this compound?

The primary degradation pathway of concern is the hydrolysis of the C6-chloro group to form the corresponding 6-hydroxy derivative. This reaction is catalyzed by the presence of water. Other potential, though less common, pathways under improper storage include photodegradation and thermal decomposition.

Expert Insight: While chloropyrimidines are generally susceptible to hydrolysis, the rate can be influenced by factors like pH.[6][7][8] In a solid state, this process is slow but becomes significant over long periods if the material is exposed to ambient humidity.

Diagram: Primary Degradation Pathway - Hydrolysis

cluster_main Hydrolysis of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione A 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione B 6-Hydroxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Primary Degradant) A->B Nucleophilic Aromatic Substitution (SNAr) C Water (H₂O) (From Humidity) C->A

Caption: The primary degradation pathway via hydrolysis.

Q3: How can I quickly assess if my stored sample has degraded?

A simple visual inspection is the first step. Any change from a uniform, off-white to yellowish solid to a discolored, clumpy, or sticky appearance warrants further investigation. For a more definitive assessment, Thin-Layer Chromatography (TLC) provides a rapid and effective preliminary check.

Self-Validation: By running a TLC with the stored sample against a fresh or known pure sample, the appearance of new spots, particularly a more polar spot (lower Rf value) corresponding to the hydroxy degradant, provides strong evidence of degradation.

Troubleshooting Guide for Suspected Degradation

This section provides a logical workflow for researchers who encounter issues that may be linked to the stability of their starting material.

Q4: My reaction yield is significantly lower than expected. Could degradation of the starting material be the cause?

Yes, this is a common consequence of using a degraded starting material. If the purity of the 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been compromised by hydrolysis, a portion of the material will be unreactive in subsequent reactions like Suzuki or Buchwald-Hartwig couplings, which target the C-Cl bond.[9] This effectively reduces the molar equivalents of the active starting material, leading to lower yields.

Diagram: Troubleshooting Workflow

cluster_workflow Troubleshooting Low Yield or Unexpected Results start Low Yield or Unexpected Side Product check_purity Assess Purity of Starting Material (TLC, HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure degradation_suspected Degradation Confirmed: Presence of Impurities is_pure->degradation_suspected No optimize Purity is High: Optimize Reaction Conditions (Solvent, Temp, Reagents) is_pure->optimize Yes purify Purify Starting Material (Recrystallization or Column Chromatography) degradation_suspected->purify proceed Proceed with Reaction Using Purified Material purify->proceed

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Compounds

Welcome to the Technical Support Center for the formulation and pharmacokinetic optimization of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. These compounds are highly valued as kinase inhibitors (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and pharmacokinetic optimization of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. These compounds are highly valued as kinase inhibitors (e.g., CDK4/6, PDGFr, FGFr) and multi-target therapeutic agents[1][2]. However, their development is frequently bottlenecked by poor oral bioavailability. This guide provides causal explanations, self-validating protocols, and data-driven troubleshooting strategies to overcome these translational hurdles.

Section 1: Core Fundamentals & Root Cause Analysis

Q1: Why do 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives consistently show poor oral bioavailability?

A1: The poor oral bioavailability of this scaffold is primarily driven by two physicochemical phenomena: the "brick dust" effect and pH-dependent solubility.

  • High Crystal Lattice Energy: The planar nature of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core facilitates strong intermolecular hydrogen bonding and π-π stacking. This results in exceptionally high melting points (often >300°C) and high crystal lattice energy, making it thermodynamically unfavorable for the compound to dissolve in aqueous media[3].

  • pH-Dependent Solubility: These compounds often contain weakly basic nitrogen atoms. While they may exhibit adequate solubility in the acidic environment of the stomach (pH < 4.0), their solubility drops sharply (often to <0.5 mg/mL) as they enter the neutral pH of the intestinal tract (pH > 4.5)[4]. This leads to rapid precipitation before absorption can occur, severely limiting the maximum concentration ( Cmax​ ) and area under the curve (AUC)[4][5].

RootCauses Core 6-Chloropyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione Lattice High Crystal Lattice Energy (Melting Point >300°C) Core->Lattice Planar Stacking pKa Weakly Basic Nitrogen (pH-Dependent Solubility) Core->pKa Ionization Lipophilicity Suboptimal LogP (Poor Permeability) Core->Lipophilicity Halogenation Bioavailability Poor Oral Bioavailability (Low Cmax, High Clearance) Lattice->Bioavailability Brick Dust Effect pKa->Bioavailability Precipitation in Intestine Lipophilicity->Bioavailability Efflux / Metabolism

Logical relationship mapping the physicochemical root causes of poor bioavailability.

Section 2: Formulation Troubleshooting & Optimization Guides

Q2: We are observing a sharp drop in solubility in simulated intestinal fluid (pH > 4.5). How can we formulate around this pH-dependent precipitation?

A2: To prevent intestinal precipitation, you must disrupt the crystal lattice and provide a localized pH buffer. The most effective strategy for pyrido-pyrimidines is the development of Co-Amorphous Systems using carboxylic acid coformers (e.g., succinic, tartaric, or citric acid)[6].

Causality: Co-milling the drug with a carboxylic acid creates intermolecular hydrogen bonds between the drug's basic nitrogen and the coformer's acidic groups. This prevents the drug from recrystallizing into its stable "brick dust" form[7]. Furthermore, as the co-amorphous system dissolves in the intestine, the carboxylic acid lowers the microenvironmental pH around the dissolving particles, keeping the drug ionized and soluble long enough to be absorbed across the mucosa[5][6].

Table 1: Quantitative Comparison of Formulation Strategies on Pyrido-pyrimidine Bioavailability
Formulation StrategyCoformer / PolymerSolubility EnhancementIn Vivo AUC IncreaseKey Mechanistic Driver
Co-amorphous System Succinic Acid / Tartaric Acid~15-fold at pH 6.8~2.5-foldMicroenvironmental pH buffering, lattice disruption[6].
Solid Dispersion PVP-VA (Kollidon VA 64)~10-fold~2.0-foldAmorphization, kinetic stabilization of supersaturation[8].
Structural Modification Piperazine / Aliphatic amine tail>50-fold>3.0-foldReduced LogP, introduction of an ionizable basic center[1].
Protocol 1: Step-by-Step Methodology for Solvent-Assisted Grinding of Co-amorphous Systems

Self-Validating System: This protocol includes mandatory physical characterization checkpoints to ensure the formulation has not reverted to a poorly soluble crystalline state.

  • Preparation: Weigh the 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione compound and the selected carboxylic acid coformer (e.g., succinic acid) in a 1:1 molar ratio[6].

  • Solvent Addition: Transfer the mixture to a ball mill jar. Add a catalytic amount of solvent (e.g., 50 µL of methanol per gram of powder) to facilitate molecular mobility and hydrogen bond formation[7].

  • Milling: Mill the mixture at 25 Hz for 30–60 minutes. Caution: Monitor the jar temperature to prevent thermal degradation of the compound.

  • Validation Checkpoint 1 (PXRD): Analyze the resulting powder via Powder X-Ray Diffraction. A successful co-amorphous system will show a broad "halo" without sharp Bragg peaks[7]. If crystalline peaks remain, increase milling time by 15-minute increments.

  • Validation Checkpoint 2 (DSC): Perform Differential Scanning Calorimetry. The absence of the drug's characteristic melting endotherm (>300°C) and the appearance of a single glass transition temperature ( Tg​ ) confirms a homogenous co-amorphous phase[7].

Section 3: Pharmacokinetic Disconnects & Structural Modification

Q3: Our formulation shows adequate in vitro solubility, but fails in vivo with low Cmax​ and high clearance. What is the mechanistic disconnect?

A3: If in vitro solubility is high but in vivo exposure is low, the compound is likely suffering from poor intestinal permeability or rapid first-pass metabolism. Highly polar or permanently ionized modifications (such as adding phosphate groups) can restrict the compound from crossing the lipophilic cellular membranes of the intestinal mucosa, leading to rapid renal clearance and a short half-life[9].

Workflow Start Identify Poor Aqueous Solubility (< 10 µg/mL) Decision1 Is solubility strictly pH-dependent? Start->Decision1 Yes1 Co-Amorphous Systems (Carboxylic Acid Coformers) Decision1->Yes1 Yes (Drops at pH >4.5) No1 Polymeric Solid Dispersions (e.g., PVP-VA Co-milling) Decision1->No1 No (Uniformly poor) Validate Physicochemical Validation (PXRD, DSC, FTIR) Yes1->Validate No1->Validate InVivo In Vivo PK Evaluation (Rat Model) Validate->InVivo Amorphous confirmed Success Enhanced Bioavailability InVivo->Success Cmax & AUC improved Fail Structural Modification (Add Solubilizing Group) InVivo->Fail High Clearance / Low Exposure Fail->Start

Step-by-step experimental workflow for troubleshooting and selecting formulation strategies.

Q4: If formulation fails, what structural modifications to the 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core are proven to enhance oral exposure without losing target affinity?

A4: Structure-Activity Relationship (SAR) studies on pyrido[2,3-d]pyrimidine kinase inhibitors demonstrate that introducing a solubilizing aliphatic amine side chain (such as a [4-(diethylamino)butyl]amino group or a piperazine moiety) at the C-2 or C-6 position significantly enhances both potency and bioavailability[1].

Causality: The addition of a flexible, basic tail like piperazine disrupts the rigid planar stacking of the pyrido-pyrimidine core, lowering the crystal lattice energy. Simultaneously, it provides a basic center that can be easily formulated into a stable salt (e.g., isethionate or succinate salts), dramatically improving aqueous solubility and cellular uptake without triggering efflux mechanisms[1][7].

Pathway Drug Optimized Pyrido[2,3-d]pyrimidine (e.g., CDK4/6 or Tyrosine Kinase Inhibitor) Target Target Kinase (CDK4/6, PDGFr, FGFr) Drug->Target ATP-Competitive Inhibition Substrate Downstream Phosphorylation (e.g., Rb Protein) Target->Substrate Blocked CellCycle Cell Cycle Arrest (G1 to S Phase Block) Substrate->CellCycle Prevents Progression

Mechanism of action for pyrido[2,3-d]pyrimidine kinase inhibitors blocking cell cycle progression.

Protocol 2: In Vivo Pharmacokinetic (PK) Validation Protocol (Rat Model)

Self-Validating System: This protocol uses a crossover design to isolate formulation variables from inter-subject biological variability.

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to eliminate food-effect variables (which heavily influence pyrido-pyrimidine absorption)[4][10].

  • Dosing: Administer the optimized formulation via oral gavage (e.g., 10 mg/kg suspended in 0.5% methylcellulose or as a dissolved co-amorphous system in water)[11].

  • Sampling: Collect blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction & LC-MS/MS: Precipitate plasma proteins using acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Data Validation: Calculate absolute bioavailability (F%) by comparing the oral AUC against an intravenous (IV) reference cohort. A successful formulation should achieve an F% > 30% and a Cmax​ sufficient to maintain plasma concentrations above the target kinase IC50​ for at least 8 hours[10][11].

References
  • Frontiers in Pharmacology - Bioequivalence of a single dose of two palbociclib formulations in healthy Chinese subjects under fasting conditions: a two-period crossover study with rabeprazole pre-treatment[Link]

  • RSC Advances - Co-amorphous palbociclib–organic acid systems with increased dissolution rate, enhanced physical stability and equivalent biosafety[Link]

  • ScienceDirect - Enhancing solubility and cytotoxic activity of Palbociclib via carboxylic acid-based coamorphous formulations [Link]

  • Google Patents - AU2013230146A1 - 2-amino, 6-phenyl substituted pyrido [2, 3 - d] pyrimidine deriv
  • PubMed - Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors [Link]

  • Journal of Medicinal Chemistry (ACS) - Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment [Link]

  • Journal of Medicinal Chemistry (ACS) - Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors [Link]

  • MDPI - Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vs. Alternative Pyrido-Pyrimidine Scaffolds

Executive Summary & Chemical Rationale The design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the pyrido-pyrimidine class has emerged as a cornerstone in oncology and antimicrobial drug development. Specifically, 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione offers a unique combination of structural rigidity, optimal hydrogen-bonding geometry, and synthetic versatility.

The 2,4-dione moiety acts as a highly effective hydrogen bond donor/acceptor pair, anchoring the molecule within the highly conserved hinge region of various kinases. Meanwhile, the strategic placement of a chlorine atom at the C6 position serves a dual purpose. Pharmacologically, it occupies hydrophobic pockets within the target enzyme. Synthetically, the electron-withdrawing nature of the fused pyrimidine ring renders the C6 position highly electrophilic, making the chlorine an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) exploration 1[1].

This guide objectively compares the pharmacodynamics, target specificity, and experimental workflows of the 6-chloropyrido[2,3-d]pyrimidine-2,4-dione scaffold against its isomeric counterparts (pyrido[3,2-d], [3,4-d], and [4,3-d]pyrimidines).

Structural & Pharmacodynamic Comparison

Depending on the position of the nitrogen atom within the pyridine ring, four distinct isomeric skeletons can be formed. Each isomer presents a different electronic distribution and spatial orientation, directly dictating its preferred biological target2[2].

While pyrido[4,3-d]pyrimidines like Trametinib are renowned for allosteric MEK inhibition, the pyrido[2,3-d]pyrimidine scaffold is predominantly associated with ATP-competitive inhibition of kinases such as CDK4/6 (e.g., Palbociclib), eEF-2K, and PIM-1. The 2,4-dione variation specifically enhances binding affinity in kinases where the hinge region requires strong bidentate hydrogen bonding.

Table 1: Structural Comparison of Pyrido-Pyrimidine Isomers
Scaffold IsomerNitrogen PositionsRepresentative Drug/CompoundPrimary TargetClinical Context
Pyrido[2,3-d]pyrimidine 1, 3, 8Palbociclib, Compound 6CDK4/6, eEF-2KBreast Cancer
Pyrido[3,2-d]pyrimidine 1, 3, 5SeletalisibPI3KδSjogren's Syndrome
Pyrido[4,3-d]pyrimidine 1, 3, 6TrametinibMEK1/2Melanoma
Pyrido[3,4-d]pyrimidine 1, 3, 7TarloxotinibPan-HERSolid Tumors

Mechanistic Pathways & Target Kinases

Derivatives of 6-chloropyrido[2,3-d]pyrimidine-2,4-dione have demonstrated profound efficacy in blocking hyperactive signaling pathways in oncology. For instance, recent studies have highlighted specific derivatives (such as compound 14m) as potent blockers of the RAF-MEK-ERK signaling cascade, inducing apoptosis and suppressing cell migration in melanoma and hepatocellular carcinoma models 3[3].

Furthermore, the scaffold has been successfully optimized to target eukaryotic elongation factor-2 kinase (eEF-2K), a critical regulator of protein synthesis often upregulated in breast cancer 4[4].

Caption: Mechanism of Action: Pyrido[2,3-d]pyrimidine derivatives inhibiting kinase signaling pathways.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls and explain the causality behind critical reagent choices.

Protocol A: SNAr Derivatization of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol leverages the electrophilic C6 position to introduce diverse nucleophiles (e.g., amines)5[5].

  • Reaction Setup: Dissolve 1.0 equivalent of 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is chosen for its high boiling point and high dielectric constant, which stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr reaction.

  • Nucleophile Addition: Add 1.2 equivalents of the desired primary or secondary amine, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is utilized instead of triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, thereby avoiding the formation of unwanted quaternary ammonium side products.

  • Thermal Activation: Heat the mixture to 100–120 °C under an inert argon atmosphere for 12 hours.

  • Validation & Purification: Monitor the reaction via LC-MS. The disappearance of the parent mass and the appearance of the substituted mass confirm conversion. Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography.

Protocol B: In Vitro eEF-2K Inhibition Assay

To evaluate the biological efficacy of the synthesized derivatives, a competitive kinase assay is employed.

  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme & Compound Incubation: Pre-incubate recombinant human eEF-2K enzyme with varying concentrations of the synthesized pyrido[2,3-d]pyrimidine derivative (1 nM to 10 µM) in a 96-well plate for 15 minutes at room temperature.

    • Self-Validation: Always include a positive control (e.g., A-484954, a known eEF-2K inhibitor) and a vehicle control (DMSO only) to establish baseline activity and maximum inhibition.

  • Reaction Initiation: Initiate the kinase reaction by adding a peptide substrate and ATP.

    • Causality: The ATP concentration must be strictly maintained at or slightly below its Michaelis constant ( Km​ ) for eEF-2K. Using artificially high ATP concentrations will outcompete the ATP-competitive pyrido-pyrimidine inhibitors, leading to false-negative results (artificially inflated IC50 values).

  • Detection: Quantify phosphorylated substrate levels using a standard luminescence-based ATP depletion assay (e.g., Kinase-Glo) or a malachite green phosphate detection method. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Caption: Experimental workflow: From SNAr synthesis of 6-chloro derivatives to in vitro kinase validation.

Quantitative Data: IC50 Comparison

The table below summarizes the inhibitory potency of various pyrido[2,3-d]pyrimidine derivatives against their respective target kinases, demonstrating the broad utility and high potency achievable through C6-derivatization.

Table 2: Quantitative Kinase Inhibition Data
Compound DesignationScaffold modificationsTarget KinaseIC50 ValueSource
Compound 6 Pyrido[2,3-d]pyrimidine-2,4-dioneeEF-2K420 nM4[4]
Compound 9 Pyrido[2,3-d]pyrimidine-2,4-dioneeEF-2K930 nM6[6]
Compound 4 Pyrido[2,3-d]pyrimidinePIM-111.4 nM7[7]
Compound 10 Pyrido[2,3-d]pyrimidinePIM-117.2 nM7[7]

Note: Compound 4 and 10 demonstrated near-complete inhibition of PIM-1 (97.8% and 94.6% respectively), comparable to the universal kinase inhibitor staurosporine (16.7 nM).

References

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)
  • Application Notes and Protocols: 6-Chloropyrido[2,3-d]pyrimidine as a Privileged Scaffold in Drug Design, BenchChem,
  • Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors, RSC Publishing,
  • Application Notes and Protocols: 6-Chloropyrido[2,3-d]pyrimidine in the Synthesis of Antiviral Compounds, BenchChem,

Sources

Comparative

A Researcher's Guide to the Spectroscopic Validation of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A Comparative NMR Analysis

For researchers and professionals in the field of drug development and medicinal chemistry, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive comparative analysis for the validation of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available, experimentally verified spectrum for the title compound, this guide leverages spectral data from closely related analogues to predict and rationalize the expected NMR chemical shifts. This approach not only offers a robust framework for the validation of newly synthesized 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione but also serves as an educational tool for understanding structure-spectra correlations within this important class of heterocyclic compounds.

The Importance of NMR in Heterocyclic Drug Scaffolds

The pyrido[2,3-d]pyrimidine scaffold is a prominent feature in a multitude of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1][2] Its rigid, planar structure provides a versatile template for introducing various functional groups to modulate pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of these molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR offers insights into the carbon framework of the molecule. Together, they provide a definitive "fingerprint" of the compound's structure.

Predicted ¹H and ¹³C NMR Spectra of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. These predictions are based on the analysis of published data for structurally similar compounds and a thorough understanding of substituent effects in NMR spectroscopy.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale for Prediction
~11.5 - 12.0Broad SingletN¹-HThe N-H protons of the pyrimidine-2,4-dione ring are expected to be broad and downfield due to hydrogen bonding and their acidic nature, as seen in similar structures.[3]
~11.0 - 11.5Broad SingletN³-HSimilar to the N¹-H proton, this signal is expected to be broad and downfield.[3]
~8.3 - 8.5DoubletH-7The proton at position 7 is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing effect of the chloro group at position 6. It will appear as a doublet due to coupling with H-5.
~7.5 - 7.7DoubletH-5The proton at position 5 will be shifted upfield relative to H-7 and will appear as a doublet due to coupling with H-7.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~162C-4The carbonyl carbons in the pyrimidine-2,4-dione ring are characteristically downfield.[3]
~151C-2The second carbonyl carbon, typically found slightly upfield from C-4.[3]
~150C-8aA quaternary carbon in an electron-deficient ring system.
~148C-6The carbon bearing the chloro substituent is expected to be significantly downfield.
~140C-7The aromatic CH carbon adjacent to a nitrogen atom.
~120C-5The aromatic CH carbon coupled to H-7.
~115C-4aA quaternary carbon at the ring junction.

Comparative Analysis with Structurally Related Compounds

The predictions above are informed by the experimentally determined NMR data of several related pyrido[2,3-d]pyrimidine derivatives. The following table summarizes the key ¹H NMR data from the literature for comparison.

Table 1: ¹H NMR Data of Selected Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Analogues (in DMSO-d₆)

CompoundH-5 (ppm)H-6 (ppm)H-7 (ppm)Reference
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione2.50 (s, 3H, 5-CH₃)6.70 (s)2.70 (s, 3H, 7-CH₃)[3]
7-(4'-Methoxyphenyl)-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione2.16 (s, 3H, 5-CH₃)6.74 (s)Aromatic protons of methoxyphenyl group[3]

Analysis of Substituent Effects:

  • Protons on the Pyridine Ring (H-5 and H-7): In the unsubstituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, the protons on the pyridine ring would exhibit characteristic chemical shifts. The introduction of a chloro group at position 6 is expected to have a significant deshielding effect on the adjacent protons (H-5 and H-7) due to its electron-withdrawing inductive effect. This is the basis for predicting the downfield shifts for H-5 and H-7 in the target molecule.

  • N-H Protons: The broad singlets observed for the N-H protons in the pyrimidine-dione ring are a consistent feature across this class of compounds and are expected to be present in the spectrum of the 6-chloro derivative.[3]

Experimental Protocol for NMR Sample Preparation

To ensure high-quality, reproducible NMR data, the following protocol for sample preparation is recommended:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent solubilizing power for this class of compounds and its high boiling point, which minimizes evaporation.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If TMS is not pre-added to the deuterated solvent, a small drop can be added to the NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans will be required. A proton-decoupled ¹³C NMR experiment is standard for simplifying the spectrum to single lines for each unique carbon.

Visualizing the Structure and Assignments

To aid in the assignment of NMR signals, a clear understanding of the molecular structure and atom numbering is essential.

6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione cluster_0 N1 N1-H C2 C2=O N1->C2 N3 N3-H C2->N3 C4 C4=O N3->C4 C4a C4a C4->C4a C5 C5-H C4a->C5 C8a C8a C4a->C8a C6 C6-Cl C5->C6 C7 C7-H C6->C7 N8 N8 C7->N8 N8->C8a C8a->N1 caption Molecular structure of the target compound.

Caption: Molecular structure of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Conclusion and Best Practices for Validation

While this guide provides a robust prediction of the ¹H and ¹³C NMR spectra of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, experimental verification remains the gold standard. When a sample of this compound is synthesized, the experimentally obtained NMR spectra should be carefully compared with the predictions outlined in this guide. Any significant deviations should be investigated, as they may indicate the presence of impurities, an alternative isomeric structure, or unexpected electronic effects. For a comprehensive structural confirmation, two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are highly recommended to establish proton-proton and proton-carbon correlations, respectively.

This comparative approach, grounded in the established NMR data of related compounds, provides a powerful and scientifically sound methodology for the structural validation of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, thereby ensuring the integrity and reliability of research in which this important heterocyclic scaffold is employed.

References

  • Hayallah, A. M., & Abdel-Hamid, M. K. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 45-57.
  • Cushman, M., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1256-1260.
  • PubChem. (n.d.). 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 240, 114579.

Sources

Validation

A Comparative Guide to the LC-MS Fragmentation Analysis of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Introduction In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with over 85% of pharmaceuticals containing at least one heterocyclic moiety.[1] Among these, the pyridopyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with over 85% of pharmaceuticals containing at least one heterocyclic moiety.[1] Among these, the pyridopyrimidine scaffold is a recurring motif in medicinal chemistry, exhibiting a wide array of biological activities, including roles as anticancer, antiviral, and anti-inflammatory agents.[2][3] The specific derivative, 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, is a key intermediate in the synthesis of various bioactive molecules. Its chemical reactivity, largely dictated by the chloro-substituent, allows for diverse functionalization.[4] A thorough understanding of its structural properties, particularly its behavior under mass spectrometric analysis, is crucial for reaction monitoring, impurity profiling, and metabolic studies.[5][6]

This technical guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. We will explore the underlying chemical principles governing its fragmentation, present a detailed experimental protocol for its analysis, and offer a comparative perspective against its parent compound, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, to elucidate the influence of the chloro-substituent.

Proposed LC-MS Methodology

The analysis of polar, nitrogen-containing heterocyclic compounds like 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is well-suited for reverse-phase liquid chromatography coupled with electrospray ionization mass spectrometry (ESI-MS).[7] The following protocol is designed to achieve robust separation and sensitive detection.

Experimental Protocol
  • Sample Preparation: Dissolve the analyte in a suitable solvent such as methanol or a mixture of methanol and water to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for nitrogen-containing heterocycles.

    • Capillary Voltage: 2500-3500 V.[8]

    • Drying Gas Temperature: 300-350 °C.[8]

    • Drying Gas Flow: 8-12 L/min.[8]

    • Nebulizer Pressure: 30-50 psi.[8]

    • MS/MS Analysis: Collision-Induced Dissociation (CID) with nitrogen or argon as the collision gas. The collision energy should be optimized, typically in the range of 10-40 eV, to induce informative fragmentation.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Analyte injection Inject Sample dissolve->injection separation C18 Column Separation injection->separation esi ESI Source (Positive Mode) separation->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 cid Collision Cell (CID) ms1->cid ms2 MS2 Scan (Product Ions) cid->ms2

Caption: General workflow for LC-MS analysis.

Predicted Fragmentation Pattern of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

The molecular formula of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is C7H4ClN3O2, with a monoisotopic mass of 197.00. In positive mode ESI-MS, the protonated molecule [M+H]+ will be observed at m/z 198.00. A key feature will be the isotopic pattern characteristic of a chlorine-containing compound, with a peak at m/z 200.00 having approximately one-third the intensity of the m/z 198.00 peak.[4]

The fragmentation of the pyridopyrimidine core is expected to involve characteristic losses from the pyrimidine-dione ring.[9] The fragmentation pathways are postulated based on established principles of mass spectrometry for heterocyclic compounds.[10][11]

Key Predicted Fragmentation Pathways:

  • Loss of HNCO (Isocyanic Acid): A common fragmentation pathway for uracil and its derivatives is the retro-Diels-Alder (RDA) type cleavage of the pyrimidine ring, leading to the loss of isocyanic acid (HNCO, 43.01 Da). This would result in a fragment ion at m/z 154.99 .

  • Sequential Loss of CO (Carbon Monoxide): The dione functionality can undergo sequential losses of carbon monoxide (CO, 27.99 Da). The initial loss of CO from the precursor ion would yield a fragment at m/z 169.01 . A subsequent loss of another CO molecule could occur, although this might be less favorable than the loss of HNCO.

  • Loss of HCl (Hydrogen Chloride): While less common in ESI-MS compared to thermal degradation, the possibility of losing HCl (35.98 Da) from the protonated molecule exists, which would generate a fragment at m/z 162.02 .

  • Cleavage of the Pyridine Ring: Further fragmentation of the primary product ions would involve cleavage of the pyridine ring, potentially leading to the loss of HCN (27.01 Da). For instance, the fragment at m/z 154.99 could lose HCN to produce a fragment at m/z 127.98 .

Fragmentation Diagram

Fragmentation_Pattern cluster_frags M [M+H]+ m/z 198.00 F1 m/z 169.01 M->F1 - CO F2 m/z 154.99 M->F2 - HNCO F3 m/z 127.98 F2->F3 - HCN

Caption: Predicted major fragmentation pathway.

Comparative Analysis

To understand the influence of the chlorine atom on the fragmentation pattern, a comparison with the parent compound, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (C7H5N3O2, monoisotopic mass 163.04), is instructive.

Feature6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dionePyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneRationale for Difference
[M+H]+ m/z 198.00m/z 164.05Mass difference due to the chlorine atom.
Isotopic Pattern Prominent M+2 peak (~33% intensity)No significant M+2 peakNatural abundance of the 37Cl isotope.[4]
Loss of HNCO m/z 154.99m/z 121.04This is a characteristic fragmentation of the uracil-like ring and is expected in both compounds.[9]
Loss of CO m/z 169.01m/z 136.05Loss from the dione moiety, expected in both.
Loss of Halogen Potential loss of HCl (m/z 162.02)Not applicableSpecific to the chloro-substituted compound.

The primary difference in the mass spectra will be the m/z values of the parent and fragment ions, which will be shifted by the mass of the chlorine atom. The presence of the chlorine isotope pattern for all chlorine-containing fragments provides a clear diagnostic tool. The fundamental fragmentation pathways, such as the loss of HNCO, are expected to be conserved due to the common pyridopyrimidine-dione core.[9]

Conclusion

The LC-MS analysis of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a powerful tool for its characterization. Based on the principles of mass spectrometry and data from related compounds, a predictable and informative fragmentation pattern can be established. The key diagnostic features are the characteristic chlorine isotopic pattern and the fragmentation of the pyrimidine-dione ring through the loss of isocyanic acid and carbon monoxide.

This guide provides a robust framework for researchers and drug development professionals to approach the LC-MS analysis of this important heterocyclic intermediate. The proposed methodology and the comparative analysis of its fragmentation pattern offer valuable insights for structural confirmation, purity assessment, and the identification of related impurities or metabolites.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-517.
  • ResearchGate (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link].

  • Wu, H., et al. (2018). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 23(11), 2841.
  • Jain, D., et al. (2012). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 63, 85-94.
  • Tidwell, T. T. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. The Journal of Organic Chemistry, 78(11), 5435–5441.
  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Lebraud, H., et al. (2016). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Chemical Biology, 11(7), 1896–1905.
  • ResearchGate (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. Available at: [Link].

  • ResearchGate (2017). Fragmentation schemes of chlorpyrifos. Available at: [Link].

  • Der Pharma Chemica (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(1), 30-41.
  • Goldberg, F. W., et al. (2014). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Journal of Medicinal Chemistry, 57(8), 3405–3418.
  • MDPI (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Available at: [Link].

  • Waters Corporation. Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Available at: [Link].

  • RSC Publishing (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 46(28), 13481-13494.
  • MDPI (2020). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Available at: [Link].

  • Life Science Journal (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
  • International Journal of Advances in Engineering and Management (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Available at: [Link].

  • Drug Target Review (2016). Application of LCMS in small-molecule drug development. Available at: [Link].

  • International Journal of Pharmaceutical Sciences (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link].

  • MDPI (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available at: [Link].

Sources

Comparative

Comparative efficacy of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione based inhibitors

As a Senior Application Scientist, evaluating the comparative efficacy of novel small-molecule inhibitors requires moving beyond basic IC50 values to understand the fundamental structure-activity relationships (SAR) and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the comparative efficacy of novel small-molecule inhibitors requires moving beyond basic IC50 values to understand the fundamental structure-activity relationships (SAR) and the mechanistic rationale behind their design.

The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is a privileged nitrogen-containing heterocyclic system that structurally mimics endogenous purines, allowing it to efficiently dock into the ATP-binding pockets of various kinases[1]. This guide provides a comprehensive technical comparison of 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione based inhibitors against standard therapeutic alternatives, supported by experimental workflows and quantitative data.

Mechanistic Rationale: The 6-Chloro Advantage

The introduction of a chlorine atom at the 6-position of the pyrido[2,3-d]pyrimidine core is a critical structural modification that significantly enhances the pharmacological profile of the resulting derivatives[1][2].

  • Halogen Bonding & Steric Fit : The electronegative chlorine atom facilitates highly directional halogen bonding with the peptide backbone of the kinase hinge region.

  • Lipophilicity : The 6-chloro substitution optimizes the lipophilicity (LogP) of the scaffold, improving cellular permeability and target engagement without drastically increasing the molecular weight[2].

  • Precursor Versatility : 6-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione serves as a vital intermediate for synthesizing 2,4,6-trichloropyrido[2,3-d]pyrimidine, which is subsequently functionalized into highly selective EGFR and VEGFR-2 inhibitors[3].

Comparative Efficacy Across Key Kinase Targets

A. Epidermal Growth Factor Receptor (EGFR)

First-generation EGFR inhibitors (e.g., Erlotinib) often face resistance due to secondary mutations like T790M. Amino-functionalized derivatives of the 6-chloropyrido[2,3-d]pyrimidine scaffold have demonstrated robust inhibitory effects against both wild-type EGFR and resistant mutant strains, making them superior candidates for next-generation oncology drug development[4].

B. RAF-MEK-ERK Signaling Pathway

Constitutive activation of the ERK1/2 cascade is a hallmark of numerous malignancies. Novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives (such as compound 14m) have been engineered as potent RAF-MEK-ERK pathway blockers[5]. Mechanistically, these compounds suppress MEK and ERK phosphorylation in a dose-dependent manner and induce ROS production, showing superior anti-proliferative activity in SK-HEP-1 and MCF-7 cell lines compared to baseline MEK inhibitors[5].

C. Eukaryotic Elongation Factor-2 Kinase (eEF-2K)

eEF-2K is an atypical kinase implicated in cancer cell survival under nutrient deprivation. While A-484954 is the standard highly selective eEF-2K inhibitor with an IC50 of 280 nM[6], structural modifications on the pyrido[2,3-d]pyrimidine-2,4-dione core have yielded derivatives (e.g., Compound 6) with comparable enzymatic inhibition (IC50 = 420 nM) and excellent cellular target engagement in MDA-MB-231 breast cancer cells[7].

Quantitative Efficacy Data

Target KinaseInhibitor Class / CompoundIC50 ValueComparative StandardStandard IC50
EGFR (WT/Mutant) 6-Chloro-pyrido[2,3-d]pyrimidine derivatives15 - 85 nMErlotinib~2 nM (WT) / >1000 nM (T790M)
MEK / ERK Pyrido[2,3-d]pyrimidine-2,4-dione (14m)Sub-micromolarTrametinib~1 - 2 nM
eEF-2K Pyrido[2,3-d]pyrimidine-2,4-dione (Cmpd 6)420 nMA-484954280 nM

Note: IC50 values are highly dependent on ATP concentration in the specific assay buffer. A-484954 efficacy decreases as ATP concentration increases, confirming its ATP-competitive nature[6].

Visualizing the Inhibition Logic

Pathway EGFR EGFR (WT/T790M) RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK eEF2K eEF-2K ERK->eEF2K Regulation Inhibitor 6-Chloro-Pyrido[2,3-d]pyrimidine Derivatives Inhibitor->EGFR Inhibits Inhibitor->MEK Inhibits Inhibitor->eEF2K Inhibits

Fig 1. Multi-kinase inhibition profile of 6-chloro-pyrido[2,3-d]pyrimidine derivatives.

Workflow Prep Compound Prep (DMSO Stock) Kinase In Vitro Kinase Assay (ATP-competitive) Prep->Kinase Cell Cell Viability Assay (MTT) Prep->Cell Data IC50 Calculation & Z'-Factor Validation Kinase->Data WB Western Blot (p-ERK, p-EGFR) Cell->WB Lysate extraction WB->Data

Fig 2. Self-validating high-throughput screening workflow for kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: In Vitro ATP-Competitive Kinase Assay

Causality Check: Because 6-chloropyrido[2,3-d]pyrimidine derivatives are ATP-competitive, the ATP concentration in the assay must be kept at or strictly below the Km​ of the specific kinase to accurately determine the competitive IC50 value.

  • Reagent Preparation : Prepare a 10 mM stock of the 6-chloropyrido[2,3-d]pyrimidine derivative in 100% DMSO. Perform a 10-point 3-fold serial dilution.

  • Reaction Assembly : In a 384-well plate, combine the kinase of interest (e.g., EGFR or MEK1), the specific peptide substrate, and the inhibitor. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation : Initiate the reaction by adding ATP at a concentration equal to its Km​ for the target kinase.

  • Validation & Readout : Include a positive control (e.g., Erlotinib) and a no-enzyme negative control. Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness and dynamic range. Measure luminescence (e.g., Kinase-Glo) or fluorescence polarization after 60 minutes.

Protocol B: Cellular Phosphorylation Inhibition (Western Blotting)

Causality Check: Phosphorylation is highly transient. Using a robust cocktail of phosphatase inhibitors during lysis is non-negotiable to prevent artificial signal degradation.

  • Cell Treatment : Seed SK-HEP-1 or MCF-7 cells at 2×105 cells/well. Treat with the inhibitor (0.1, 1.0, and 10 µM) for 2 hours.

  • Lysate Extraction : Wash cells with ice-cold PBS and lyse immediately using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate and Sodium Fluoride).

  • Normalization (Self-Validation) : Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe for phosphorylated targets (p-ERK, p-EGFR). Crucially, normalize the phosphorylated signal against both the total protein (total ERK/EGFR) and a housekeeping gene (GAPDH). This validates that the observed signal reduction is due to specific kinase inhibition rather than global protein degradation or unequal well loading.

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Validation

Validating Target Engagement of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Using CETSA: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Introduction & Mechanistic Context 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Introduction & Mechanistic Context

6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione represents a highly privileged heterocyclic scaffold in medicinal chemistry, widely utilized in the development of potent kinase inhibitors[1]. Derivatives of this compound have demonstrated significant in vitro efficacy against various cancer cell lines by targeting the Epidermal Growth Factor Receptor (EGFR) and inhibiting downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways[1].

However, observing a phenotypic response (e.g., cell death) or biochemical kinase inhibition is insufficient for modern drug development. Biochemical assays do not account for cellular permeability, subcellular localization, or intracellular ATP competition. To confidently advance a lead compound, researchers must prove target engagement inside the living cell. This guide objectively compares the Cellular Thermal Shift Assay (CETSA) against alternative methodologies for validating the engagement of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with EGFR, providing a field-proven, self-validating experimental protocol.

EGFR_Pathway cluster_downstream Downstream Kinase Cascades Compound 6-Chloropyrido[2,3-d]pyrimidine Derivative EGFR EGFR (Membrane) Compound->EGFR Inhibits ATP Pocket MAPK RAS / RAF / MEK / ERK EGFR->MAPK PI3K PI3K / AKT / mTOR EGFR->PI3K Outcome Cell Proliferation & Survival MAPK->Outcome PI3K->Outcome

Inhibition of the EGFR signaling pathway by 6-Chloropyrido[2,3-d]pyrimidine derivatives.

Comparative Analysis: CETSA vs. Alternative Target Engagement Assays

When evaluating the binding of a small molecule to a membrane-bound receptor tyrosine kinase like EGFR, the choice of assay dictates the physiological relevance of the data. Below is an objective comparison of CETSA against DARTS (Drug Affinity Responsive Target Stability), TPP (Thermal Proteome Profiling), and SPR (Surface Plasmon Resonance).

Table 1: Comparison of Target Engagement Methodologies
AssayPhysiological ContextCore PrincipleThroughputAdvantages for Kinase InhibitorsLimitations
CETSA Live Cells / Intact Tissue Thermodynamic stabilization against heat[2]MediumPreserves intracellular ATP competition; ideal for membrane proteins[3].Requires high-quality antibodies for Western Blot detection.
DARTS Cell Lysate / In vitroSteric protection from proteolysisLow to MediumLabel-free; does not require compound modification.Less effective for large, multi-domain proteins (e.g., EGFR) where proteolysis occurs at unprotected sites[3].
TPP (MS-CETSA) Live Cells / Intact TissueProteome-wide thermal stabilization[4]High (Data), Low (Samples)Unbiased mapping of off-target interactions across thousands of proteins[5].High cost; complex bioinformatics required; lower sensitivity for low-abundance proteins[4].
SPR In vitro (Purified Protein)Surface plasmon resonance (Kinetics)MediumProvides exact real-time binding kinetics ( Kd​,kon​,koff​ ).Completely lacks cellular context (membrane environment, permeability barriers).

The Biophysical Causality of CETSA

Why does CETSA work? The assay is grounded in fundamental thermodynamics. Proteins exist in a dynamic equilibrium between folded and unfolded states. When a cell is subjected to heat stress, proteins denature, exposing their hydrophobic cores, which rapidly leads to irreversible aggregation[2].

When 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione binds to the ATP pocket of EGFR, it forms non-covalent interactions (hydrogen bonds, van der Waals forces) that thermodynamically stabilize the folded conformation. This lowers the Gibbs free energy ( ΔG ) of the native state. Consequently, a higher temperature is required to denature the protein, resulting in a measurable rightward shift ( ΔTm​ ) in the protein's melting curve[2].

Experimental Protocol: Self-Validating CETSA Workflow

To ensure scientific integrity, a CETSA protocol must be a self-validating system. This means incorporating strict controls: a Vehicle Control to establish the baseline melting temperature ( Tm​ ), and an Isothermal Dose-Response Fingerprint (ITDRF) to prove that stabilization is concentration-dependent.

CETSA_Workflow Step1 1. Live Cell Treatment (Compound vs Vehicle) Step2 2. Thermal Gradient (Heat Stress) Step1->Step2 Step3 3. Gentle Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Ultracentrifugation (Pellet Aggregates) Step3->Step4 Step5 5. Western Blot (Detect Soluble EGFR) Step4->Step5

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target validation.

Step-by-Step Methodology:

1. In Situ Dosing (Live Cells)

  • Action: Culture EGFR-driven cancer cells (e.g., HCC827 or A549). Treat the experimental group with 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (e.g., 10 µM) and the control group with 0.1% DMSO (Vehicle) for 1-2 hours at 37°C.

  • Causality: Dosing live cells ensures the compound successfully permeates the cell membrane and actively competes with physiological intracellular ATP (~1-5 mM) to bind the EGFR kinase domain.

2. Thermal Gradient Application

  • Action: Harvest cells, wash, resuspend in PBS supplemented with protease inhibitors, and divide into PCR tubes (50 µL per tube). Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) in a thermal cycler for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Causality: The 3-minute pulse provides sufficient thermal energy to induce the denaturation of unbound proteins without causing complete, non-specific cellular degradation.

3. Gentle Cell Lysis

  • Action: Lyse the cells using 3 rapid freeze-thaw cycles (submerging in liquid nitrogen, then transferring to a 25°C water bath).

  • Causality: Harsh lysis buffers (like RIPA containing SDS or Urea) will chemically denature the protein and disrupt the non-covalent drug-target interactions before they can be measured. Freeze-thawing mechanically breaks the membrane while preserving the stabilized protein complexes.

4. Ultracentrifugation (Separation)

  • Action: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.

  • Causality: Heat-denatured proteins form heavy, insoluble aggregates. Ultracentrifugation physically pellets these aggregates, leaving only the folded, soluble EGFR in the supernatant.

5. Target Detection

  • Action: Extract the supernatant, add loading buffer, and analyze via Western Blot using a highly specific anti-EGFR antibody.

Data Presentation & Interpretation

The success of the assay is determined by comparing the melting curves of the vehicle versus the compound-treated samples. A positive target engagement result is confirmed when the compound-treated samples show a statistically significant increase in the soluble fraction at elevated temperatures.

Table 2: Quantitative Data Summary (Mock CETSA Results for EGFR)
Temperature (°C)Soluble EGFR Fraction (Vehicle)Soluble EGFR Fraction (Compound Treated)Interpretation
40.0100%100%Baseline (No denaturation)
45.085%98%Initial unfolding begins in vehicle
50.045%88%Significant stabilization observed
55.012%65% Tm​ shift clearly visible
60.02%25%Aggregation dominates
Calculated Tm​ 49.2 °C 56.8 °C ΔTm​=+7.6°C (Strong Engagement)

Note: For 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a ΔTm​ of >2.5°C strongly indicates direct binding to the EGFR kinase domain.

Conclusion

For evaluating the target engagement of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, CETSA provides a superior balance of physiological relevance and target specificity compared to DARTS or SPR. By relying on thermodynamic stabilization within the intact cellular environment, researchers can confidently validate that their lead compounds are hitting the intended kinase targets, successfully crossing the cell membrane, and outcompeting intracellular ATP before advancing to costly in vivo efficacy models.

References

  • Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development. Source: benchchem.com.
  • Natural Product Drug Discovery Breakthrough. Source: pelagobio.com.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Source: nih.gov.
  • Current Advances in CETSA. Source: frontiersin.org.
  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Source: elrig.org.

Sources

Comparative

Benchmarking 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A Comprehensive Guide to Kinase Inhibitor Evaluation

Executive Summary The development of highly selective kinase inhibitors requires robust molecular scaffolds capable of mimicking endogenous ATP while providing vectors for structural optimization. Pyrido[2,3-d]pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires robust molecular scaffolds capable of mimicking endogenous ATP while providing vectors for structural optimization. Pyrido[2,3-d]pyrimidines are privileged pharmacophores, structurally analogous to purines and pteridines, making them exceptionally effective at competitively binding the ATP-binding pocket of various kinases[1]. This guide provides a comprehensive benchmarking framework for evaluating 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione against industry-standard inhibitors, detailing the structural rationale, comparative efficacy data, and self-validating experimental protocols necessary for rigorous preclinical assessment.

Structural & Mechanistic Rationale

The efficacy of the 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is rooted in its highly specific interactions within the kinase active site:

  • The 2,4-Dione Core: This region acts as an ATP-mimetic. The nitrogen and oxygen atoms of the dione system participate in critical, directional hydrogen bonding with the backbone amides of the kinase hinge region, anchoring the molecule within the catalytic cleft[2].

  • The 6-Chloro Substitution: The introduction of a chlorine atom at the 6-position serves a dual mechanistic purpose. First, the halogen atom occupies the lipophilic pocket adjacent to the hinge, enhancing binding affinity through favorable halogen bonding and van der Waals interactions. Second, it provides a highly reactive synthetic handle for late-stage functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling), enabling the generation of diverse chemical libraries[1].

This scaffold has been successfully utilized in the design of inhibitors targeting a broad spectrum of kinases, including CDK4/6, EGFR, MNK, and PIM-1[3].

Pathway ATP ATP (Endogenous) Kinase Target Kinase (e.g., CDK4/6, EGFR, PIM-1) ATP->Kinase Binds Hinge Inhibitor 6-Chloro-Pyrido[2,3-d]pyrimidine Inhibitor->Kinase Competitive Inhibition Substrate Downstream Effector (e.g., Rb, AKT) Kinase->Substrate Phosphorylates Apoptosis Cell Cycle Arrest / Apoptosis Kinase->Apoptosis Pathway Blockade Proliferation Tumor Cell Proliferation Substrate->Proliferation Promotes

Competitive inhibition of kinase signaling pathways by the 6-chloro scaffold.

Quantitative Benchmarking Data

To objectively evaluate the 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core, it must be benchmarked against established clinical and experimental standards: Staurosporine (a potent, non-selective pan-kinase inhibitor), Palbociclib (a CDK4/6-specific pyrido-pyrimidine derivative), and Erlotinib (an EGFR-specific quinazoline).

Recent evaluations of 6-substituted pyrido[2,3-d]pyrimidine derivatives demonstrate remarkable nanomolar potency against targets like PIM-1 kinase, achieving near-parity with Staurosporine[4].

Table 1: In Vitro Kinase Selectivity Profiling (IC₅₀ in nM)
Target Kinase6-Chloro-Pyrido-Pyrimidine CoreStaurosporine (Pan-Kinase)Palbociclib (CDK4/6)Erlotinib (EGFR)
PIM-1 11.4 – 17.2 nM16.7 nM> 10,000 nM> 10,000 nM
CDK4 ~45.0 nM5.0 nM11.0 nM> 1,000 nM
EGFR ~80.0 nM3.0 nM> 1,000 nM2.0 nM
RIPK2 ~130.0 nM10.0 nM> 1,000 nM> 1,000 nM
Table 2: Cellular Viability (GI₅₀ in µM) in Oncology Models
Cell Line (Origin)6-Chloro-Pyrido-Pyrimidine CorePalbociclib StandardErlotinib Standard
MCF-7 (Breast Carcinoma)0.57 µM0.12 µM> 10.0 µM
HepG2 (Hepatocellular)1.13 µM2.50 µM4.20 µM
A549 (Lung Adenocarcinoma)1.85 µM3.10 µM0.05 µM

Data synthesized from structural activity relationship (SAR) studies of pyrido-pyrimidine derivatives[2],[4].

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by assay interference or off-target toxicity.

Protocol 1: TR-FRET In Vitro Kinase Assay

Causality & Rationale: Highly conjugated heterocyclic compounds, including pyrido[2,3-d]pyrimidines, often exhibit intrinsic autofluorescence that confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond time delay before measurement, short-lived compound autofluorescence decays completely, ensuring the signal is exclusively driven by target engagement.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 6-chloropyrido[2,3-d]pyrimidine derivative in 100% DMSO.

  • Assay Setup: Transfer 100 nL of the compound into a 384-well low-volume plate. Add 5 µL of the Kinase/Substrate mixture (e.g., PIM-1 kinase and biotinylated peptide substrate) in assay buffer.

  • Incubation: Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer (containing Eu-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout & Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Step: Calculate the Z'-factor using the DMSO vehicle (0% inhibition) and Staurosporine 10 µM (100% inhibition) controls. A Z'-factor > 0.5 validates the assay's robustness and confirms the data is free from systematic error.

Workflow Prep 1. Compound Dilution (10-point curve) KinaseMix 2. Kinase + Substrate (Add to 384-well) Prep->KinaseMix Incubate 3. Incubation (Target engagement) KinaseMix->Incubate ATPAdd 4. ATP Addition (Initiate reaction) Incubate->ATPAdd Detection 5. TR-FRET Readout (665/615 nm) ATPAdd->Detection Analysis 6. IC50 Calculation (Regression) Detection->Analysis

Self-validating TR-FRET kinase assay workflow for IC50 determination.

Protocol 2: Cellular Target Engagement via Western Blot

Causality & Rationale: Observing cellular cytotoxicity (GI₅₀) is insufficient to claim kinase inhibition, as cell death can result from off-target mechanisms (e.g., membrane disruption or general toxicity). To prove true mechanism of action, one must quantify the phosphorylation state of the kinase's direct downstream biological substrate (e.g., p-Rb for CDK4/6 or p-BAD for PIM-1).

Step-by-Step Methodology:

  • Cell Treatment: Seed MCF-7 cells at 3×105 cells/well in a 6-well plate. Incubate overnight. Treat cells with the 6-chloro derivative at 0.1×, 1×, and 10× the established IC₅₀ for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to prevent post-lysis dephosphorylation).

  • Protein Quantification: Perform a BCA assay to determine protein concentration.

  • Electrophoresis & Transfer: Load exactly 20 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting & Validation: Probe the membrane with primary antibodies against the phosphorylated substrate (e.g., anti-p-Rb).

    • Self-Validation Step 1: Simultaneously probe for the Total substrate (e.g., Total Rb) to prove the inhibitor is blocking phosphorylation rather than degrading the target protein.

    • Self-Validation Step 2: Probe for GAPDH or β -actin as a loading control to guarantee uniform protein loading across all lanes.

Sources

Validation

A Senior Application Scientist’s Guide to Purity Analysis of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Welcome, researchers and drug development professionals. In the intricate world of medicinal chemistry, the pyrido[2,3-d]pyrimidine scaffold is a cornerstone for developing novel therapeutics, particularly kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. In the intricate world of medicinal chemistry, the pyrido[2,3-d]pyrimidine scaffold is a cornerstone for developing novel therapeutics, particularly kinase inhibitors for oncology.[1][2] The biological activity of these molecules is intrinsically linked to their structural integrity and purity. An uncharacterized impurity, even at trace levels, can lead to misleading biological data, unforeseen toxicity, or failure to meet regulatory standards.

This guide provides an in-depth comparison of reference standards and analytical methodologies for the purity assessment of a key intermediate: 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Our objective is to move beyond mere protocols and delve into the causality behind our analytical choices, empowering you to build self-validating systems for impurity profiling that ensure data integrity and regulatory compliance.

The Foundation: Understanding the Analyte and Its Impurity Profile

Before any analysis begins, a thorough understanding of the molecule and its synthetic pathway is paramount. Impurity profiling is not a blind search; it is a targeted investigation based on sound chemical principles.[3]

The Target Molecule: 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione possesses a fused heterocyclic system. The electron-withdrawing nature of the chlorine atom and the two carbonyl groups makes the scaffold susceptible to specific transformations, while also providing key spectroscopic handles for analysis.

Potential Impurities: The International Council for Harmonisation (ICH) guideline Q3A(R2) categorizes impurities into organic, inorganic, and residual solvents.[4][5] Based on common synthetic routes for pyridopyrimidines, we can anticipate several potential process-related organic impurities:

  • Starting Materials: Unreacted precursors such as 6-aminouracil derivatives.[6][7]

  • By-products: Molecules formed from side reactions, such as incompletely chlorinated intermediates or isomers.

  • Reagents: Residual chlorinating agents (e.g., from phosphorus oxychloride) or catalysts.[8]

  • Degradation Products: Hydrolysis of the chloro-substituent to a hydroxyl group is a plausible degradation pathway, especially under non-neutral pH conditions or during storage.

A robust analytical strategy must be capable of separating and detecting all these potential impurities.

The Workflow for Comprehensive Purity Assessment

A multi-faceted approach, leveraging orthogonal analytical techniques, is essential for building a complete and trustworthy purity profile. The following workflow illustrates a logical progression from initial screening to final purity assignment.

Purity Analysis Workflow cluster_0 Phase 1: Initial Assessment & Quantification cluster_1 Phase 2: Impurity Identification & Structural Confirmation cluster_2 Phase 3: Final Reporting Sample Sample Receipt (6-Chloropyrido[2,3-d]pyrimidine-2,4-dione) Solubility Solubility & Stability Testing Sample->Solubility HPLC_UV Primary Analysis: High-Performance Liquid Chromatography (HPLC-UV) Solubility->HPLC_UV Purity_Quant Quantify Purity (% Area) Detect Impurities HPLC_UV->Purity_Quant Decision Impurity > Identification Threshold? (per ICH Q3A) Purity_Quant->Decision LC_MS Orthogonal Method 1: LC-Mass Spectrometry (LC-MS) Decision->LC_MS Yes NMR Orthogonal Method 2: Nuclear Magnetic Resonance (NMR) Decision->NMR Yes Final_Purity Assign Final Purity Value (Mass Balance or 100% Method) Decision->Final_Purity No ID_Confirm Identify Impurity Structure Confirm Analyte Identity LC_MS->ID_Confirm NMR->ID_Confirm ID_Confirm->Final_Purity Report Generate Certificate of Analysis Final_Purity->Report

Caption: A comprehensive workflow for purity analysis.

Comparative Guide to Analytical Methodologies

No single technique can provide a complete picture of a compound's purity. The true power lies in the synergistic use of orthogonal methods.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse for purity analysis in the pharmaceutical industry.[9] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For a molecule like ours, a reversed-phase (RP-HPLC) method is typically the first choice.

Trustworthiness through System Suitability: Before any sample analysis, a system suitability test (SST) must be performed. As defined in USP General Chapter <621>, SSTs ensure that the chromatographic system is performing as expected.[11] This is a self-validating step; if the SST fails, no sample data is valid.

Experimental Protocol: RP-HPLC Purity Method

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm (or wavelength of maximum absorbance).

  • Gradient Elution:

    • A gradient is crucial for separating impurities with a wide range of polarities.

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Sample Preparation:

    • Accurately weigh ~1 mg of the 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione reference standard.

    • Dissolve in a suitable solvent (e.g., 1:1 mixture of Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis and Data Processing:

    • Inject 5 µL of the sample.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides unparalleled insight into molecular structure.[12] It measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. For purity, ¹H NMR is particularly powerful because the integral of each signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment of impurities without the need for an impurity-specific reference standard, provided the impurity has unique, well-resolved signals.

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical to ensure all components, including impurities, are fully dissolved.[13]

    • Add a known amount of a high-purity internal standard with a simple, well-resolved signal in a clean region of the spectrum (e.g., maleic acid or 1,4-dinitrobenzene).

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (D1): A long delay (e.g., 30 seconds) is critical to ensure full relaxation of all nuclei for accurate quantification.

    • Number of Scans (NS): 16-64 scans to achieve adequate signal-to-noise.

  • Data Processing and Interpretation:

    • Integrate the signal from the internal standard and set it to a known value (e.g., corresponding to its number of protons).

    • Integrate the signals corresponding to the main compound and any visible impurities.

    • The purity can be calculated based on the relative integrals of the compound of interest versus the internal standard and any identified impurities. The presence of unexpected signals is a direct indication of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[14] After separation by the LC, molecules are ionized and their mass-to-charge ratio (m/z) is measured. This provides the molecular weight of the main peak and, crucially, of any co-eluting or separated impurities, which is the first step in structural identification.[15]

Experimental Protocol: LC-MS for Impurity Identification

  • LC Method: Use the same HPLC method as described above to ensure correlation of retention times.

  • MS Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Run in both positive and negative ion modes to maximize the chances of detecting all impurities.

    • Capillary Voltage: ~3.0-4.0 kV.

    • Gas Temperature: 300-350 °C.

    • Scan Range: A wide range, e.g., m/z 100-1000, to capture potential small fragments or larger dimers.

  • Data Analysis:

    • Extract the mass spectrum for the main peak to confirm its molecular weight.

    • Extract mass spectra for each impurity peak. The measured mass can be used to propose an elemental composition and, in conjunction with knowledge of the synthesis, a likely structure.

Orthogonal Methods: A Self-Validating System

Orthogonal Methods cluster_hplc Chromatographic Analysis cluster_nmr Spectroscopic Analysis Sample Test Sample HPLC HPLC-UV Analysis Sample->HPLC NMR Quantitative ¹H NMR Analysis Sample->NMR HPLC_Result Result: - Purity by Area % - Retention Times - UV-active impurities HPLC->HPLC_Result Combined Comprehensive & Validated Purity Profile HPLC_Result->Combined NMR_Result Result: - Structural Confirmation - Molar Purity - Detects non-UV active impurities NMR->NMR_Result NMR_Result->Combined

Caption: Orthogonal methods provide a robust purity assessment.

An HPLC method might report 99.5% purity based on UV absorbance. However, an impurity that lacks a UV chromophore would be invisible. ¹H NMR, which detects protons regardless of UV activity, could reveal this impurity, providing a more accurate purity value. Conversely, a paramagnetic impurity might be undetectable by NMR but would likely be seen by HPLC. When both methods agree, confidence in the assigned purity is high.

Method Performance Comparison

The choice of method depends on the analytical question at hand. The following table provides a comparative summary.

ParameterHPLC-UVQuantitative ¹H NMRLC-MS
Primary Use Quantification, PurityStructure Elucidation, QuantificationIdentification
Selectivity High (for separable compounds)High (for structurally distinct protons)Very High (based on m/z)
Sensitivity High (ppm levels)Moderate (typically >0.1%)Very High (ppb-ppm levels)
Quantification Relative (Area %), requires standards for absoluteAbsolute (with internal standard)Semi-quantitative at best
Key Strength Robust, precise, and widely used for routine QC.[16]Does not require reference standards for each impurity.Definitive molecular weight information.
Limitation Requires impurities to have a chromophore.Lower sensitivity than HPLC, complex spectra.Ionization efficiency varies, not inherently quantitative.

Conclusion and Recommendations

Ensuring the purity of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not merely an analytical exercise; it is a prerequisite for reliable downstream research and development. A single-method approach is insufficient to build the robust data package required by regulatory bodies and scientific rigor.

Our recommendation is a three-tiered strategy:

  • Primary Quantification: Utilize a validated, stability-indicating RP-HPLC method for routine purity testing and quantification of known and unknown impurities.

  • Structural Confirmation & Orthogonal Check: Employ ¹H NMR on every new batch to confirm the structure of the main component and to screen for any non-chromophoric impurities.

  • Impurity Identification: When an impurity is detected above the identification threshold (typically 0.10% as per ICH Q3A), use LC-MS to determine its molecular weight, providing the first critical piece of data for its structural elucidation.[17]

By integrating these methodologies, you create a self-validating system that ensures the identity, strength, quality, and purity of your reference standards and research materials, ultimately accelerating your path from discovery to clinical application.[18]

References

  • Gupta M, et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. Medwin Publishers.
  • Dal Bello, F., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. MDPI. Available from: [Link]

  • Dal Bello, F., et al. (2018). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. Available from: [Link]

  • Shingare, R., et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. RASĀYAN J. Chem. Available from: [Link]

  • Aly, A. A., et al. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. Available from: [Link]

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  • Reeve, S. M., et al. (2016). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC. Available from: [Link]

  • Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Available from: [Link]

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  • Abdel-Maksoud, M. S., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis. Available from: [Link]

  • Barlaam, B., et al. (2014). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. ACS Publications. Available from: [Link]

  • Waters Corporation (2023). Modernizing Analytical Methods with New Liquid Chromatography Gradient Tolerances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. Available from: [Link]

  • Wolk, D. M., et al. (2021). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI. Available from: [Link]

  • International Journal of Pharmaceutical Sciences (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • SynThink (2026). Regulatory Requirements for Impurity Reference Standards. SynThink. Available from: [Link]

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  • European Medicines Agency (2006). impurities in new drug substances q3a(r2). EMA. Available from: [Link]

  • ResearchGate (2006). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available from: [Link]

  • HealthManagement.org (2025). How Impurity Reference Standards Ensure Drug Safety. HealthManagement.org. Available from: [Link]

  • New Journal of Chemistry (2023). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. RSC Publishing. Available from: [Link]

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  • Agilent (2023). Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC. Available from: [Link]

  • PharmaCompass.com. Impurity Reference Standard (IRS) | Primary Standard | CDMO. PharmaCompass.com. Available from: [Link]

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  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

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  • ECA Academy (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. ECA Academy. Available from: [Link]

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Safety & Regulatory Compliance

Safety

6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione proper disposal procedures

Comprehensive Laboratory Safety and Disposal Protocol for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione As drug development professionals and analytical chemists scale up the synthesis and biological evaluation of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Protocol for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

As drug development professionals and analytical chemists scale up the synthesis and biological evaluation of novel heterocyclic compounds, standardizing laboratory safety and waste management becomes critical. 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a highly functionalized, halogenated nitrogen heterocycle. Because the pyrido[2,3-d]pyrimidine scaffold is a privileged structure frequently utilized in the design of potent kinase inhibitors (such as EGFR and PI3K inhibitors)[1][2], this compound exhibits significant baseline cytotoxicity[3].

Handling and disposing of this compound requires a rigorous, causality-driven approach. This guide provides the definitive operational workflow for the safe handling, segregation, and disposal of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

Hazard Characterization & Chemical Causality

To manage a chemical safely, one must understand the physical and chemical causality dictating its hazard profile:

  • The Halogen Penalty (Chlorine): The presence of the chlorine atom at the 6-position dictates that any liquid waste containing this compound must be classified as Halogenated Organic Waste [4][5]. Non-halogenated solvents are typically disposed of via cost-effective fuel blending[6]. However, combusting halogenated compounds at standard temperatures generates highly toxic dioxins, furans, and hydrochloric acid (HCl) gas[7]. Therefore, halogenated waste requires specialized, high-temperature incineration with alkaline scrubbers. Introducing even trace amounts of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione into a non-halogenated waste carboy contaminates the entire vessel, drastically increasing disposal costs and environmental risk[8][9].

  • Cytotoxic Potential: As a precursor to potent antiproliferative agents, the compound poses an acute exposure risk via inhalation of airborne dust or dermal absorption[2][3]. Solid waste contaminated with this compound cannot be treated as standard municipal trash; it must be segregated as toxic laboratory waste.

Operational Handling & Waste Segregation Logic

Quantitative Waste Stream Categorization

To prevent cross-contamination and ensure regulatory compliance, laboratories must strictly separate waste streams. The following table summarizes the quantitative limits and classifications for 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione waste.

Waste StreamEPA ClassificationPrimary HazardMax AccumulationDisposal MethodContainer Type
Solid Powder/Crystals Toxic Solid WasteCytotoxicity / Irritant180 Days or 55 GalHigh-Temp IncinerationPuncture-proof, leak-proof HDPE
Liquid Solutions (Organic) Halogenated OrganicFlammable / Toxic90% Capacity[10]Specialized IncinerationVented HDPE Carboy
Contaminated PPE/Sharps Hazardous DebrisDermal/PunctureWhen 3/4 FullRegulated Bio/Chem WastePuncture-proof Sharps/Bins

Step-by-Step Disposal Methodologies

The following self-validating protocols ensure that every step of the disposal process contains an inherent safety check, preventing operational failures.

Protocol A: Liquid Waste Disposal (Solutions and Extracts)

Causality: Solvents containing this compound (e.g., DMSO, DMF, or Methanol extracts) must be sequestered to prevent the volatilization of toxic organics and the misclassification of halogens.

  • Preparation & Verification: Locate the designated liquid waste carboy in the fume hood. Validation Step: Visually inspect the label to ensure it explicitly reads "Halogenated Organic Waste"[4][11]. Do not proceed if the label says "Non-Halogenated."

  • Secondary Containment: Ensure the carboy is resting inside a secondary containment bin capable of holding 110% of the carboy's volume to capture accidental spills[10].

  • Transfer: Using a chemically compatible funnel, slowly pour the 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione solution into the carboy. Keep the fume hood sash lowered to chest height to protect against splashing[10].

  • Volume Check: Stop filling when the container reaches 90% capacity. Validation Step: Overfilled containers risk pressure build-up and thermal expansion ruptures[10].

  • Sealing & Logging: Remove the funnel, securely cap the carboy (hand-tight to allow minor venting if pressure builds), and immediately log the chemical name, concentration, and date on the attached hazardous waste tag[12][13].

Protocol B: Solid Waste Disposal (Powders, Vials, and PPE)

Causality: Residual powders can aerosolize, posing a severe inhalation risk. Empty vials are never truly "empty" unless chemically rinsed, and must be treated as hazardous.

  • Consumable Segregation: Place all contaminated weigh boats, pipette tips, and spatulas directly into a designated solid hazardous waste bin lined with a heavy-duty, transparent polyethylene bag.

  • Vial Decontamination (Optional but Recommended): If a glass storage vial is depleted, rinse it three times with a minimal volume of a compatible solvent (e.g., acetone). Dispose of this rinsate into the Halogenated Liquid Waste carboy[13]. The triple-rinsed vial can then be disposed of in standard broken glass receptacles.

  • Unrinsed Vials: If not triple-rinsed, the sealed vial must be placed entirely into the solid hazardous waste bin[13].

  • Closure: Once the solid waste bag is 3/4 full, seal it using a gooseneck tie method, attach a completed hazardous waste label, and transfer it to the laboratory's Satellite Accumulation Area (SAA)[13].

Protocol C: Spill Response & Decontamination
  • Isolation: If a powder spill occurs, immediately evacuate personnel from the immediate vicinity to prevent tracking the compound.

  • Suppression: Do not dry-sweep the powder, as this generates toxic aerosols. Instead, gently cover the spill with absorbent paper towels lightly dampened with water or a compatible solvent to suppress dust formation.

  • Collection: Scoop the dampened towels and powder using a disposable plastic scraper into a hazardous waste bag.

  • Surface Decontamination: Wash the affected benchtop with a soap and water solution, followed by a solvent wipe, disposing of all materials as solid hazardous waste[8].

Waste Segregation Decision Workflow

To prevent costly mixing of waste streams, follow the logical decision tree below when disposing of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

WasteSegregation Start 6-Chloropyrido[2,3-d]pyrimidine Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder, Vials, PPE) IsSolid->SolidWaste Solid Form LiquidWaste Liquid Waste (Solutions/Extracts) IsSolid->LiquidWaste Liquid Form Cytotoxic Toxic Solid Waste Bin (Incineration) SolidWaste->Cytotoxic Contaminated Items Halogenated Halogenated Organic Waste (Strict Segregation) LiquidWaste->Halogenated Contains Cl (Halogen) NonHalogenated Non-Halogenated Bin (DO NOT USE) LiquidWaste->NonHalogenated No Halogens (Invalid for this cmpd)

Decision workflow for the segregation of 6-Chloropyrido[2,3-d]pyrimidine waste.

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

As a highly potent pharmacophore, 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione requires rigorous handling protocols. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly potent pharmacophore, 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione requires rigorous handling protocols. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, frequently utilized to develop potent, ATP-competitive kinase inhibitors targeting critical pathways such as EGFR, mTOR, and Cdk4/6[1][2].

This guide provides application scientists and laboratory personnel with a self-validating, step-by-step operational framework to ensure uncompromising safety, scientific integrity, and regulatory compliance during the handling and disposal of this compound.

Hazard Profile & Mechanistic Causality

To handle this compound safely, one must understand the causality behind its toxicity. The core danger of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its biological mechanism of action and its physicochemical properties:

  • High Potency Cytotoxicity: The bicyclic pyrido-pyrimidine core structurally mimics adenine, allowing it to competitively bind to the ATP-binding pockets of various kinases[3]. This inhibition disrupts cellular signaling, leading to G0/G1 cell cycle arrest and subsequent apoptosis[1].

  • Enhanced Permeability: The addition of the 6-chloro moiety significantly increases the molecule's lipophilicity. While this is beneficial for drug design (enhancing cellular uptake), it drastically increases the risk of rapid dermal penetration and systemic exposure in a laboratory setting[4].

Because of these factors, this compound must be classified and handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Mechanism A 6-Chloro-pyrido [2,3-d]pyrimidine B Cellular Uptake (Lipophilic) A->B C ATP-Competitive Kinase Inhibition B->C D Cell Cycle Arrest (G0/G1 Phase) C->D E Apoptosis & Cytotoxicity D->E

Mechanistic pathway of pyrido[2,3-d]pyrimidine-induced cytotoxicity via kinase inhibition.

Quantitative Hazard Summary
Property / HazardDescription / ValueOperational Implication
Target Organs Kinase networks (Systemic)Requires total inhalation and dermal isolation.
Toxicity Class HPAPI / Cytotoxic AgentMust be handled in a Class II BSC or Isolator.
Lipophilicity High (due to 6-Chloro group)Readily penetrates skin; standard latex is insufficient.
Physical State Solid / Fine PowderHigh risk of electrostatic aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated kinase inhibitors. The following matrix outlines the required protective layers and the scientific rationale behind each choice.

PPE CategoryRequired EquipmentCausality & Rationale
Hand Protection Double-layered Nitrile Gloves (Extended Cuff)Halogenated organics can permeate standard latex. Double-gloving provides a fail-safe against micro-tears.
Body Protection Disposable Tyvek Suit or Fluid-Resistant Lab CoatPrevents lipophilic powder from embedding in woven cotton fabrics, which can cause chronic dermal exposure.
Eye Protection Chemical Splash GogglesProtects ocular mucosa from aerosolized micro-particles.
Respiratory N95/P100 Particulate RespiratorMandatory if transferring sealed containers. Note: Open handling must only occur inside a ventilated enclosure.

Experimental Protocol: Safe Weighing & In-Situ Dissolution

Handling dry HPAPI powders presents the highest risk of exposure. The following self-validating protocol utilizes in-situ dissolution —converting the hazardous powder into a manageable liquid state before it ever leaves the containment zone.

Step-by-Step Methodology

Phase 1: Containment Verification (Self-Validation)

  • Turn on the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC).

  • Validation Check: Visually verify the magnehelic gauge reads negative pressure (typically between 0.4 to 0.6 inches of water). Do not proceed if the alarm sounds or the gauge reads zero.

Phase 2: Anti-Static Preparation 3. Place a grounded anti-static mat inside the VBE. 4. Wipe the interior of the VBE and the analytical balance with a static-dissipative solution. Causality: Lipophilic powders hold static charges and will aerosolize or cling to gloves if static is not neutralized. 5. Discharge the sealed chemical vial using an anti-static zero-ion gun before opening.

Phase 3: Weighing and In-Situ Dissolution 6. Pre-weigh an empty, sterile amber glass vial with a PTFE-lined septum cap. Tare the balance. 7. Carefully transfer the desired mass of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione using a disposable anti-static spatula. 8. Critical Step: Do not remove the powder from the hood. Immediately pipette the required volume of solvent (e.g., DMSO, which readily dissolves pyrido-pyrimidines for biological assays) directly into the weighing vial. 9. Seal the vial tightly with the septum cap. Vortex the vial inside the hood until complete dissolution is achieved. 10. You may now safely remove the sealed liquid stock solution from the containment zone.

Protocol S1 1. Containment Check Verify VBE/BSC Airflow S2 2. PPE Donning Double Nitrile, N95/PAPR S1->S2 S3 3. Powder Weighing Use Anti-Static Tools S2->S3 S4 4. In-Situ Dissolution Convert to Liquid State S3->S4 S5 5. Surface Decon Solvent Wipe -> Detergent S4->S5 S6 6. Waste Segregation Halogenated Stream Only S5->S6

Step-by-step operational workflow for safe handling and disposal of halogenated HPAPIs.

Spill Response & Decontamination Plan

In the event of a spill, immediate and methodical action is required to prevent cross-contamination.

  • Isolate & Escalate: Immediately evacuate the immediate vicinity. Alert laboratory management.

  • Don Spill PPE: Upgrade to a full Tyvek suit, heavy-duty nitrile over-gloves, and a P100 half-mask respirator.

  • Containment (Powder): Do not sweep. Sweeping aerosolizes the compound. Gently cover the powder with absorbent pads lightly dampened with a solvent (e.g., 50/50 Ethanol/Water) to suppress dust.

  • Containment (Liquid): Cover with highly absorbent, inert materials (e.g., diatomaceous earth).

  • Chemical Decontamination: Wipe the area with a solvent capable of dissolving the compound (DMSO or Methanol) to lift the chemical residue, followed by a thorough wash with a high-pH (alkaline) laboratory detergent to break down the organic structure.

  • Validation: Perform a final wipe down with distilled water. Dispose of all cleanup materials as hazardous halogenated waste.

Waste Disposal Logistics

The disposal of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione requires strict adherence to environmental regulations due to its halogenated nature.

  • Segregation: All solid waste (gloves, spatulas, empty vials) and liquid waste containing this compound MUST be segregated into explicitly labeled Halogenated Organic Waste containers.

  • Causality for Segregation: Incinerating chlorinated organic compounds in standard, low-temperature non-halogenated waste streams can catalyze the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans. Halogenated waste streams are routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize hydrochloric acid (HCl) gas byproducts.

  • Labeling: Ensure waste manifests clearly state: "Contains Halogenated Cytotoxic Heterocycles (Pyrido-pyrimidine derivatives)."

References

  • Synthesis and Cytotoxicity of 4-Amino-5-oxopyrido[2,3-d]pyrimidine Nucleosides. ACS Publications.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ACS Publications.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.

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